2-(Difluoromethoxy)pyridin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOASWLEVJLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594933 | |
| Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205043-09-0 | |
| Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Difluoromethoxy)pyridin-4-ol from Pyridine Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to obtain 2-(difluoromethoxy)pyridin-4-ol, a valuable building block in medicinal chemistry, starting from readily available pyridine precursors. The difluoromethoxy group is a key pharmacophore that can enhance metabolic stability and modulate the physicochemical properties of drug candidates. This document outlines a detailed three-step synthetic pathway, including experimental protocols, and presents the relevant data in a clear and structured format.
Synthetic Strategy Overview
The synthesis of 2-(difluoromethoxy)pyridin-4-ol from a pyridine precursor can be efficiently achieved through a three-step process commencing with 2,4-dihydroxypyridine. This strategy involves:
-
Selective Protection: The selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxypyridine as a tert-butyldimethylsilyl (TBS) ether. This ensures the subsequent difluoromethylation occurs at the desired 2-position.
-
O-Difluoromethylation: The introduction of the difluoromethoxy group at the 2-position of the protected pyridone intermediate using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br).
-
Deprotection: The removal of the TBS protecting group to yield the final product, 2-(difluoromethoxy)pyridin-4-ol.
The overall synthetic workflow is depicted in the following diagram:
Caption: A three-step workflow for the synthesis of 2-(Difluoromethoxy)pyridin-4-ol.
Understanding the Starting Material: Tautomerism of 2,4-Dihydroxypyridine
2,4-Dihydroxypyridine exists in several tautomeric forms, with the 4-hydroxy-2-pyridone form being a major contributor. This tautomerism is crucial for understanding the regioselectivity of the protection step, as the 4-hydroxyl group is more acidic and thus more amenable to selective protection.
Caption: Tautomeric forms of 2,4-dihydroxypyridine.
Detailed Synthetic Pathway and Experimental Protocols
The following diagram illustrates the chemical transformations involved in the synthesis:
Caption: Chemical transformations in the synthesis of 2-(Difluoromethoxy)pyridin-4-ol.
Step 1: Selective Protection of 2,4-Dihydroxypyridine
Protocol:
-
To a solution of 2,4-dihydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-2-pyridone.
Step 2: O-Difluoromethylation of 4-(tert-Butyldimethylsilyloxy)-2-pyridone
Protocol:
-
In an oven-dried flask, dissolve 4-(tert-butyldimethylsilyloxy)-2-pyridone (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.0 eq) in anhydrous acetonitrile (CH₃CN).[1]
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 eq) to the suspension.[1]
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2-(difluoromethoxy)-4-(tert-butyldimethylsilyloxy)pyridine.
Step 3: Deprotection of 2-(Difluoromethoxy)-4-(tert-butyldimethylsilyloxy)pyridine
Protocol:
-
Dissolve 2-(difluoromethoxy)-4-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain 2-(difluoromethoxy)pyridin-4-ol.
Quantitative Data Summary
The following table summarizes the estimated yields for each step of the synthesis. These are representative values based on similar transformations reported in the literature.[3]
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | Selective Protection | 2,4-Dihydroxypyridine | 4-(tert-Butyldimethylsilyloxy)-2-pyridone | 85 - 95 |
| 2 | O-Difluoromethylation | 4-(tert-Butyldimethylsilyloxy)-2-pyridone | 2-(Difluoromethoxy)-4-(tert-butyldimethylsilyloxy)pyridine | 60 - 75 |
| 3 | Deprotection | 2-(Difluoromethoxy)-4-(tert-butyldimethylsilyloxy)pyridine | 2-(Difluoromethoxy)pyridin-4-ol | 80 - 90 |
Expected Spectroscopic Data for 2-(Difluoromethoxy)pyridin-4-ol
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons and a triplet for the -OCHF₂ proton with coupling to the two fluorine atoms. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show signals for the five carbons of the pyridine ring, with the carbon of the difluoromethoxy group appearing as a triplet due to C-F coupling.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, with coupling to the proton of the difluoromethoxy group.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-(difluoromethoxy)pyridin-4-ol from the readily available precursor 2,4-dihydroxypyridine. The key steps involve a selective protection, a crucial O-difluoromethylation, and a final deprotection. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this and other related difluoromethoxylated heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
Spectroscopic Profile of 2-(Difluoromethoxy)pyridin-4-ol: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(Difluoromethoxy)pyridin-4-ol, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this document outlines the theoretical spectroscopic profile based on its structural features and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization of this and similar molecules.
Introduction
2-(Difluoromethoxy)pyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry. The pyridin-4-ol scaffold is a well-established pharmacophore, while the difluoromethoxy group is often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. An understanding of its spectroscopic properties is crucial for its synthesis, purification, and characterization.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals for 2-(Difluoromethoxy)pyridin-4-ol in ¹H, ¹³C, and ¹⁹F NMR spectra are summarized below.
Table 1: Predicted ¹H NMR Data for 2-(Difluoromethoxy)pyridin-4-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d | 1H | H-6 |
| ~ 6.5 - 6.8 | d | 1H | H-5 |
| ~ 6.2 - 6.5 | s | 1H | H-3 |
| ~ 6.5 - 7.5 | t (¹JHF ≈ 70-75 Hz) | 1H | OCHF₂ |
| ~ 10 - 12 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for 2-(Difluoromethoxy)pyridin-4-ol
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-4 |
| ~ 155 - 160 (t, ²JCF ≈ 25-30 Hz) | C-2 |
| ~ 140 - 145 | C-6 |
| ~ 115 - 120 (t, ¹JCF ≈ 240-250 Hz) | OCHF₂ |
| ~ 110 - 115 | C-5 |
| ~ 105 - 110 | C-3 |
Table 3: Predicted ¹⁹F NMR Data for 2-(Difluoromethoxy)pyridin-4-ol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~ -80 to -90 | d | ¹JFH ≈ 70-75 Hz | OCHF₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for 2-(Difluoromethoxy)pyridin-4-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (hydroxyl) |
| 1640 - 1660 | Strong | C=O stretch (pyridone tautomer) |
| 1580 - 1620 | Medium | C=C and C=N stretching |
| 1050 - 1150 | Strong | C-F stretch (difluoromethoxy) |
| 1200 - 1300 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 5: Predicted Mass Spectrometry Data for 2-(Difluoromethoxy)pyridin-4-ol
| m/z | Ion |
| 161.03 | [M]⁺ (Molecular Ion) |
| 162.03 | [M+H]⁺ (in ESI+) |
| 160.02 | [M-H]⁻ (in ESI-) |
Experimental Protocols
While specific protocols for acquiring the spectroscopic data of 2-(Difluoromethoxy)pyridin-4-ol are not published, standard methodologies would be employed.
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NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., KBr pellet) or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would be used to confirm the molecular formula.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a novel compound like 2-(Difluoromethoxy)pyridin-4-ol is depicted in the following diagram.
Conclusion
This technical guide provides a predicted spectroscopic profile of 2-(Difluoromethoxy)pyridin-4-ol based on established principles of spectroscopy and data from structurally related molecules. While awaiting the publication of definitive experimental data, this guide serves as a valuable resource for researchers working with this and similar fluorinated heterocyclic compounds, aiding in their identification and characterization. The outlined experimental approaches and the visualized workflow provide a clear roadmap for the comprehensive spectroscopic analysis of such novel chemical entities.
2-(Difluoromethoxy)pyridin-4-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization and properties of 2-(Difluoromethoxy)pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethoxy group onto a pyridin-4-ol scaffold imparts unique physicochemical and pharmacological properties. This document details its chemical structure, physicochemical characteristics, proposed synthesis, and spectral data. While specific biological activities for this compound are not yet extensively documented in publicly available literature, this guide discusses its potential therapeutic applications based on the known roles of its constituent chemical moieties.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can participate in hydrogen bonding and coordination with biological targets. When substituted at the 4-position with a hydroxyl group, it exists in equilibrium with its tautomeric form, 4-pyridone. This structural feature is present in numerous compounds with diverse biological activities.
The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCHF₂) group, is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group serves as a bioisostere for other functionalities and can enhance the pharmacokinetic profile of a drug candidate. The combination of the pyridin-4-ol core with a difluoromethoxy substituent in 2-(Difluoromethoxy)pyridin-4-ol presents a promising scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO₂ | [1] |
| Molecular Weight | 161.11 g/mol | [1] |
| CAS Number | 205043-09-0 | [1] |
| Appearance | Predicted: Solid | - |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | [1] |
| logP (octanol-water partition coefficient) | 1.3886 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-(Difluoromethoxy)pyridin-4-ol is not widely reported. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted pyridin-4-ols. One such approach is a multi-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[2][3][4]
Proposed Experimental Protocol: Three-Component Synthesis
This protocol is a proposed adaptation of a general method and may require optimization.
Materials:
-
A suitable difluoromethoxylated starting material (e.g., a difluoromethoxy-substituted nitrile or a precursor that can be converted to a lithiated species)
-
An appropriate allene precursor
-
n-Butyllithium (n-BuLi)
-
A suitable carboxylic acid (e.g., trifluoroacetic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Standard glassware for anhydrous reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Lithiated Intermediate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen difluoromethoxy precursor in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithiated species.
-
Reaction with Allene: To the solution of the lithiated intermediate, slowly add the allene precursor at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.
-
Addition of Carboxylic Acid: Slowly add an excess of the chosen carboxylic acid to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization to the pyridin-4-ol may occur spontaneously. If the reaction is incomplete, the crude product can be worked up and subjected to forced cyclization.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Forced Cyclization (if necessary): Dissolve the crude residue in dichloromethane. Add triethylamine followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reflux the mixture until the reaction is complete as monitored by TLC.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(Difluoromethoxy)pyridin-4-ol.
Spectral Data
1H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | d | 1H | H-6 |
| ~ 6.8 - 7.0 | d | 1H | H-5 |
| ~ 6.6 - 6.8 | s | 1H | H-3 |
| ~ 6.5 - 7.5 | t | 1H | -OCHF₂ |
| ~ 10 - 12 | br s | 1H | -OH |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 | C-4 |
| ~ 150 - 155 | C-2 |
| ~ 140 - 145 | C-6 |
| ~ 115 - 125 (t) | -OCHF₂ |
| ~ 110 - 115 | C-5 |
| ~ 105 - 110 | C-3 |
19F NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~ -80 to -90 | d | ~ 50 - 60 (JH-F) | -OCHF₂ |
Mass Spectrometry (Predicted)
| Ionization Mode | m/z | Assignment |
| ESI+ | 162.0358 | [M+H]⁺ |
| ESI+ | 184.0177 | [M+Na]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | O-H stretch (broad) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 1640 - 1600 | C=O stretch (from pyridone tautomer) |
| ~ 1600 - 1550 | C=C and C=N stretch (ring) |
| ~ 1250 - 1000 | C-O and C-F stretch |
Tautomerism
An important characteristic of 2-(Difluoromethoxy)pyridin-4-ol is its existence in a tautomeric equilibrium with 2-(Difluoromethoxy)-1H-pyridin-4-one. The equilibrium position can be influenced by the solvent and the solid-state packing. In many cases, the pyridone form is the major tautomer.
Biological Activity and Potential Applications
While specific biological assays and mechanism-of-action studies for 2-(Difluoromethoxy)pyridin-4-ol are not extensively reported in the public domain, the structural motifs present in the molecule suggest potential for various therapeutic applications.
-
Medicinal Chemistry Scaffold: The pyridin-4-ol/pyridin-4-one core is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[5]
-
Metabolic Stability: The difluoromethoxy group is known to enhance metabolic stability by blocking sites of oxidative metabolism, which can lead to improved pharmacokinetic profiles.[5]
-
Modulation of Physicochemical Properties: The -OCHF₂ group can fine-tune the lipophilicity and electronic properties of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.[5]
Given these characteristics, 2-(Difluoromethoxy)pyridin-4-ol represents a valuable building block for the synthesis of new chemical entities with potential applications in areas such as oncology, inflammation, and infectious diseases. Further screening and biological evaluation are necessary to elucidate its specific pharmacological profile.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol is a fluorinated heterocyclic compound with significant potential in drug discovery and development. This technical guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications. The combination of the versatile pyridin-4-ol scaffold with the metabolism-enhancing difluoromethoxy group makes this molecule an attractive candidate for further investigation and inclusion in screening libraries for a wide range of therapeutic targets. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities.
References
Solubility of 2-(Difluoromethoxy)pyridin-4-ol in common laboratory solvents
Technical Guide: Solubility Profile of 2-(Difluoromethoxy)pyridin-4-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)pyridin-4-ol is a heterocyclic compound featuring a pyridinone core substituted with a difluoromethoxy group. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile interactions with biological targets.[1] The inclusion of the difluoromethoxy group is a common strategy in drug design aimed at enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and binding affinity.[1][2] A thorough understanding of the solubility of this compound in common laboratory solvents is fundamental for its application in synthesis, purification, formulation, and various biological assays.
While specific quantitative solubility data for 2-(Difluoromethoxy)pyridin-4-ol is not extensively documented in publicly available literature, this guide provides a qualitative solubility profile based on its structural characteristics. Furthermore, a detailed, standardized experimental protocol for determining its precise solubility is presented to enable researchers to generate empirical data.
Predicted Solubility Profile
The chemical structure of 2-(Difluoromethoxy)pyridin-4-ol, with its polar pyridin-4-ol moiety (pKa active) and the more lipophilic difluoromethoxy group, suggests a varied solubility profile. The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which would favor solubility in polar protic solvents. The difluoromethoxy group and the aromatic ring contribute to its lipophilicity, suggesting solubility in organic solvents.
Based on these structural features, a qualitative assessment of its solubility in a range of common laboratory solvents is summarized in Table 1.
Data Presentation
Table 1: Qualitative Solubility Assessment of 2-(Difluoromethoxy)pyridin-4-ol
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar pyridinol group allows for some aqueous solubility, but this is limited by the hydrophobic aromatic ring and difluoromethoxy group. |
| Methanol | Soluble | Methanol's polarity and ability to hydrogen bond effectively solvate the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar molecules with some non-polar character. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar in nature to DMSO, expected to be an excellent solvent. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the compound. | |
| Acetone | Soluble | Good solvent for moderately polar compounds. | |
| Non-Polar / Moderately Polar | Ethyl Acetate | Moderately Soluble | Balances polarity and non-polar characteristics, making it a likely candidate for moderate solubility. |
| Dichloromethane (DCM) | Moderately Soluble | Effective at dissolving compounds with a mix of polar and non-polar features. | |
| Non-Polar | Hexane / Heptane | Insoluble | The high polarity of the pyridinol group is unlikely to be overcome by these non-polar aliphatic solvents. |
Note: This table presents an educated estimation. Experimental verification is required for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted technique.
Methodology: Shake-Flask and HPLC-UV Analysis
-
Materials and Equipment:
-
2-(Difluoromethoxy)pyridin-4-ol (solid, purity ≥98%)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Thermostatic shaker/incubator
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-(Difluoromethoxy)pyridin-4-ol (e.g., ~10 mg) to a pre-weighed 2 mL glass vial. The exact mass should be recorded.
-
Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24 hours to ensure equilibrium is reached. After 24 hours, visually confirm that excess solid remains, indicating saturation.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the equilibrium temperature for at least 1 hour to let the excess solid settle.
-
Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Perform a serial dilution of the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis and Quantification:
-
Develop a suitable HPLC method (e.g., isocratic elution with a mobile phase of acetonitrile and water on a C18 column, with UV detection at an appropriate wavelength).
-
Prepare a series of standard solutions of 2-(Difluoromethoxy)pyridin-4-ol of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the diluted sample solution onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The resulting value is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
-
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as a clear, step-by-step process.
Caption: A flowchart illustrating the shake-flask method for solubility measurement.
References
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Difluoromethoxy)pyridin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural features, particularly the presence of a pyridin-4-ol/pyridin-4(1H)-one core and a difluoromethoxy substituent, impart unique physicochemical properties that are highly relevant in the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the chemical structure, tautomeric equilibrium, and key physicochemical properties of 2-(Difluoromethoxy)pyridin-4-ol. The document includes a review of relevant synthetic strategies, detailed theoretical experimental protocols for the characterization of its tautomeric forms, and computational data to inform on the equilibrium landscape.
Introduction
The pyridin-4-ol scaffold and its tautomeric form, pyridin-4(1H)-one, are privileged structures in drug discovery, appearing in a multitude of biologically active molecules. The tautomeric nature of this core allows for a dynamic presentation of pharmacophoric features, influencing receptor binding, membrane permeability, and metabolic stability. The introduction of a difluoromethoxy (-OCHF₂) group at the 2-position further modulates the electronic and lipophilic properties of the molecule. The difluoromethyl group is recognized as a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding, while offering increased metabolic stability compared to a methoxy group.
This guide will delve into the intricacies of the chemical structure and, most importantly, the tautomeric relationship that governs the properties of 2-(Difluoromethoxy)pyridin-4-ol.
Chemical Structure and Tautomerism
2-(Difluoromethoxy)pyridin-4-ol exists as a dynamic equilibrium between two primary tautomeric forms: the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.
Caption: Tautomeric equilibrium of 2-(Difluoromethoxy)pyridin-4-ol.
The position of this equilibrium is a critical factor in determining the molecule's overall properties and is highly influenced by the surrounding environment, such as the solvent.
Factors Influencing Tautomeric Equilibrium
The equilibrium between the enol and keto forms is governed by several factors:
-
Solvent Polarity: In polar solvents, the more polar keto form is generally favored due to stronger dipole-dipole interactions and hydrogen bonding with the solvent. In non-polar solvents and the gas phase, the less polar enol form is often more stable.
-
Aromaticity: The pyridin-4-ol form possesses a fully aromatic pyridine ring. In the pyridin-4(1H)-one form, the aromaticity of the six-membered ring is disrupted; however, a degree of aromatic character can be argued due to delocalization of the nitrogen lone pair.
-
Intra- and Intermolecular Hydrogen Bonding: The keto form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it well-suited for forming strong intermolecular hydrogen bonds in the solid state and in protic solvents.
-
Electronic Effects of Substituents: The electron-withdrawing nature of the difluoromethoxy group can influence the electron density of the pyridine ring and, consequently, the relative stability of the tautomers.
Physicochemical and Spectroscopic Data
| Property | 4-Hydroxypyridine | 2-(Difluoromethoxy)pyridin-4-ol (Predicted) | Reference |
| Molecular Formula | C₅H₅NO | C₆H₅F₂NO₂ | - |
| Molecular Weight | 95.10 g/mol | 161.11 g/mol | - |
| pKa | 3.2 (at 20°C) | Expected to be lower due to the electron-withdrawing -OCHF₂ group. | [1][2] |
| LogP | -1.3 (estimated) | Higher than 4-hydroxypyridine due to the lipophilic -OCHF₂ group. | [2] |
Table 1: Physicochemical Properties of 4-Hydroxypyridine and Predicted Trends for 2-(Difluoromethoxy)pyridin-4-ol.
Spectroscopic Signatures of Tautomers
The two tautomers can be distinguished using various spectroscopic techniques:
-
¹H NMR Spectroscopy: The enol form will show a characteristic signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton. The chemical shifts of the ring protons will also differ between the two forms.
-
¹³C NMR Spectroscopy: The most significant difference is the chemical shift of the C4 carbon. In the enol form (C-OH), this carbon will have a chemical shift typical of an aromatic carbon bearing an oxygen atom. In the keto form (C=O), the C4 carbon will resonate at a much lower field, characteristic of a carbonyl carbon.
-
IR Spectroscopy: The enol form will show a characteristic O-H stretching vibration. The keto form will exhibit a strong C=O stretching absorption, typically in the range of 1640-1680 cm⁻¹, and an N-H stretching band.
-
UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different absorption maxima. The position of these maxima can be sensitive to solvent polarity, providing a method to study the tautomeric equilibrium.
Synthesis and Characterization
General Synthetic Approach
While a specific, detailed synthesis of 2-(Difluoromethoxy)pyridin-4-ol is not prominently described in readily accessible literature, a plausible synthetic route can be conceptualized based on known transformations in pyridine chemistry.
Caption: A potential synthetic workflow for 2-(Difluoromethoxy)pyridin-4-ol.
This conceptual pathway involves the introduction of an oxygen substituent at the 4-position, followed by the formation of the difluoromethoxy group at the 2-position. The final step would likely involve a specialized difluoromethylation reagent.
Experimental Protocols for Tautomerism Study
Objective: To determine the relative concentrations of the enol and keto tautomers in different deuterated solvents.
Methodology:
-
Prepare solutions of 2-(Difluoromethoxy)pyridin-4-ol of known concentration in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
Acquire quantitative ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Identify the distinct signals corresponding to the enol and keto forms. For example, integrate a well-resolved ring proton signal for each tautomer.
-
Calculate the molar ratio of the two tautomers from the ratio of the integrals of their respective characteristic signals.
Objective: To observe the shift in tautomeric equilibrium as a function of solvent polarity.
Methodology:
-
Prepare a stock solution of 2-(Difluoromethoxy)pyridin-4-ol in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane or dioxane).
-
Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing amounts of a polar solvent (e.g., ethanol or water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Analyze the changes in the absorption maxima and the appearance of isosbestic points. The presence of an isosbestic point is a strong indicator of a two-component equilibrium.
-
The relative amounts of the two tautomers in each solvent mixture can be estimated by deconvolution of the overlapping absorption bands.
Computational Analysis of Tautomerism
Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and for interpreting experimental data. Density Functional Theory (DFT) is a commonly employed method for such studies.
Predicted Relative Stabilities
While a specific computational study on 2-(Difluoromethoxy)pyridin-4-ol is not available, studies on related 4-pyridone systems suggest that the enol form is generally favored in the gas phase, while the keto form is more stable in polar solvents. The energy difference between the two tautomers is often small, typically within a few kcal/mol.
| Tautomer | Relative Energy (Gas Phase, Predicted) | Relative Energy (Polar Solvent, Predicted) |
| Enol Form | Lower Energy | Higher Energy |
| Keto Form | Higher Energy | Lower Energy |
Table 2: Predicted Relative Stabilities of the Tautomers of 2-(Difluoromethoxy)pyridin-4-ol.
Caption: A typical workflow for the computational study of tautomerism.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol is a molecule with significant potential in drug discovery, largely due to the interplay between its pyridin-4-ol/pyridin-4(1H)-one core and the difluoromethoxy substituent. The tautomeric equilibrium is a key determinant of its chemical behavior and biological activity. While specific experimental data for this compound is limited, this guide has provided a framework for its study based on the well-understood principles of pyridone tautomerism. The detailed experimental protocols and computational considerations outlined herein offer a robust starting point for researchers and scientists to fully characterize and harness the potential of this important chemical entity. Further experimental and computational studies are warranted to provide quantitative data on the tautomeric equilibrium and to fully elucidate the structure-activity relationships of this promising scaffold.
References
Biological Screening of Novel Difluoromethoxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a bioisostere for more common groups like hydroxyl or methoxy moieties, while offering unique physicochemical properties. It can act as a hydrogen bond donor and improve metabolic stability and membrane permeability, making it an attractive feature in the design of novel therapeutics. Pyridine and its derivatives are fundamental scaffolds in drug discovery, known to interact with a wide range of biological targets. The combination of a pyridine core with a difluoromethoxy substituent presents a promising avenue for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the standard biological screening cascade for novel difluoromethoxypyridine derivatives. It details the experimental protocols for primary assays, including cytotoxicity, enzyme inhibition, and receptor binding screens. While comprehensive public screening data for a wide range of difluoromethoxypyridine derivatives is limited, this guide utilizes data from closely related fluorinated pyridine analogs to illustrate data presentation and structure-activity relationship (SAR) analysis.
Initial Screening Funnel: A Workflow
The initial biological evaluation of a new chemical entity typically follows a hierarchical screening funnel. This process starts with broad, high-throughput assays to identify initial "hits" and progressively moves towards more specific and complex assays to characterize the most promising compounds.
Caption: A general experimental workflow for the screening and identification of lead candidates.
Cytotoxicity Screening
A fundamental first step in evaluating any novel compound library is to assess its effect on cell viability. This helps identify compounds with potential anticancer activity and provides an early indication of general toxicity.
Data Presentation: Antiproliferative Activity of Fluorinated Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of fluorinated pyridine derivatives against various human cancer cell lines. This data is presented to illustrate how results from a screening campaign would be structured for comparative analysis.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| FP-1 | 2-Imino-dihydropyridine | HT-29 | Colon Adenocarcinoma | 3.0 | [1] |
| FP-2 | 2-Imino-dihydropyridine | HT-29 | Colon Adenocarcinoma | 0.70 | [2] |
| FP-3 | Pyridine-Urea | K-562 | Leukemia | <10 (84% GI) | [3] |
| FP-4 | Pyridine-Urea | PC-3 | Prostate Cancer | <10 (86% GI) | [3] |
| FP-5 | 1,4-Dihydropyridine | MOLT-4 | Leukemia | 17.4 ± 2.0 | [4] |
| FP-6 | 1,4-Dihydropyridine | MCF-7 | Breast Cancer | 28.5 ± 3.5 | [4] |
| TFP-1 | Thiazolo[4,5-d]pyrimidine | C32 | Melanoma | 24.4 | [5] |
| TFP-2 | Thiazolo[4,5-d]pyrimidine | A375 | Melanoma | 25.4 | [5] |
Note: Data presented for illustrative purposes, derived from various fluorinated pyridine scaffolds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. For pyridine derivatives, a common target class is protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Data Presentation: Kinase Inhibitory Activity
This table provides examples of IC₅₀ values for pyridine derivatives against specific protein kinases, demonstrating how enzyme inhibition data is presented.
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| PI-1 | Imidazo[4,5-b]pyridine | CDK9 | 0.63 | [6] |
| PI-2 | O-alkyl pyridine | PIM-1 Kinase | 0.095 | [7] |
| PI-3 | Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | [3] |
| PI-4 | Spiro-pyridine | EGFR | 0.124 | [8] |
| PI-5 | Spiro-pyridine | VEGFR-2 | 0.221 | [8] |
| PDE-1 | Dihydropyridine | PDE3A | 27.0 | [1] |
Note: Data presented for illustrative purposes, derived from various pyridine scaffolds.
Experimental Protocol: General Kinase Inhibition Assay (Fluorometric)
This protocol describes a general method for measuring kinase activity and its inhibition using a fluorometric assay, which is suitable for high-throughput screening.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the target kinase)
-
Test compounds (dissolved in DMSO)
-
Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well microplates (low-volume, white plates recommended)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds at various concentrations into the wells of the microplate.
-
Enzyme/Substrate Addition: Add the enzyme and substrate mixture to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.
-
Data Acquisition: After a final incubation period, read the fluorescent signal on a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine IC₅₀ values by plotting percent inhibition versus inhibitor concentration.
Relevant Signaling Pathway: MAPK/ERK Pathway
Many pyridine-based kinase inhibitors target components of critical cell signaling pathways like the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival.
Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer agents.
Receptor Binding Assays
These assays are crucial for identifying and characterizing compounds that interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Data Presentation: Receptor Binding Affinity
This table illustrates the presentation of binding affinity data (Kᵢ) and selectivity for fluorinated pyridine derivatives against adenosine receptors.
| Compound ID | Derivative Class | Target Receptor | Binding Affinity Kᵢ (nM) | Selectivity (A₁/A₃) | Reference |
| AR-1 | 3,5-Diacyl-pyridine | Human A₃ | 4.2 | >238 | [7] |
| AR-2 | 3,5-Diacyl-pyridine | Human A₃ | 9.7 | >103 | [7] |
| AR-3 | 3,5-Diacyl-pyridine | Rat A₃ | 248 | 16 | [7] |
Note: Data presented for illustrative purposes, derived from various fluorinated pyridine scaffolds.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a classic method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the target
-
Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed, low concentration (typically at or below the K𝘥 value) of the radioligand to each tube.
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other counts to get specific binding. Plot the percent specific binding against the log concentration of the test compound. Use a competitive binding equation (e.g., Cheng-Prusoff) to calculate the IC₅₀ and subsequently the Kᵢ value for the test compound.[7]
Conclusion
The biological screening of novel difluoromethoxypyridine derivatives employs a systematic, multi-tiered approach to identify and characterize compounds with therapeutic potential. The core workflow involves initial high-throughput screens for cytotoxicity and target-based activity, followed by detailed dose-response studies to establish potency. Promising hits are then profiled for selectivity and their mechanism of action is investigated through cellular and biochemical assays. While specific biological data for this novel chemical class is emerging, the established protocols and screening funnels detailed in this guide provide a robust framework for their evaluation. The unique properties conferred by the difluoromethoxy group suggest that derivatives of this class will continue to be a fertile ground for the discovery of next-generation therapeutics.
References
- 1. ijsat.org [ijsat.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Modeling of 2-(Difluoromethoxy)pyridin-4-ol Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to interact with a wide range of biological targets, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The tautomeric pyridin-4-ol/pyridin-4(1H)-one system is a particularly important pharmacophore, frequently found in kinase inhibitors where it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[4] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[5] This technical guide provides a comprehensive overview of the in silico methodologies used to model the protein interactions of 2-(Difluoromethoxy)pyridin-4-ol, a compound of interest for targeted therapy. While direct experimental data for this specific molecule is not extensively available, this guide will leverage data from structurally similar pyridine and pyridinone derivatives to present a plausible and detailed framework for its computational investigation, with a focus on protein kinases as a likely target class.
The Role of the Difluoromethoxy Group in Drug Design
The difluoromethoxy (-OCHF2) group offers a unique combination of properties that can be advantageous in drug design. The two highly electronegative fluorine atoms can make the hydrogen of the CHF2 group acidic enough to participate in hydrogen bonding.[6] This substituent can also influence the molecule's conformation and lipophilicity, which in turn affects membrane permeability and target binding.[6] Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability of the compound.[5] Quantum mechanics studies are instrumental in accurately modeling the electronic effects of such groups on the overall molecule and its interactions with protein targets.[7][8]
Target Identification and Rationale: Protein Kinases
Given the prevalence of the pyridin-4-ol/pyridin-4-one scaffold in known kinase inhibitors, this guide will focus on protein kinases as the primary hypothetical targets for 2-(Difluoromethoxy)pyridin-4-ol.[4] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] In silico screening and modeling are powerful tools to predict and analyze the binding of small molecules to these important targets.
Quantitative Data on Pyridine and Pyridinone Derivatives as Kinase Inhibitors
To provide a framework for understanding the potential potency of 2-(Difluoromethoxy)pyridin-4-ol, the following tables summarize the in vitro inhibitory activities of various structurally related pyridine and pyridinone derivatives against several protein kinases.
Table 1: Inhibitory Activity of Pyridine and Pyridinone Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyridine | HPK1 | 144 | [11] |
| Pyrazolopyridine | HPK1 | 91 | [11] |
| Aminopyridine | VRK1 | 150 | [12] |
| Pyridin-2(1H)-one | c-Src | 12,500 | [13] |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine | EGFR | 124 | [14] |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine | VEGFR-2 | 221 | [14] |
| Cyanopyridine | PIM-1 | 95 | [7] |
| Cyanopyridine | PIM-1 | 110 | [7] |
Table 2: Cellular Potency of Pyrimidine-Based EGFR Inhibitors
| Compound | Cell Line (EGFR Mutation) | IC50 (nM) | Reference |
| Pyrinib | H1975 (L858R/T790M) | 8 | [8] |
| Osimertinib | H1975 (L858R/T790M) | 10 | [8] |
| Gefitinib | H1975 (L858R/T790M) | >10000 | [8] |
| Afatinib | H1975 (L858R/T790M) | 500 | [8] |
| Pyrinib | PC-9 (del19) | 15 | [8] |
| Osimertinib | PC-9 (del19) | 12 | [8] |
| Gefitinib | PC-9 (del19) | 25 | [8] |
| Afatinib | PC-9 (del19) | 5 | [8] |
Experimental Protocols for In Silico Modeling
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for virtual screening and understanding key binding interactions.[15]
Protocol for Molecular Docking of 2-(Difluoromethoxy)pyridin-4-ol into the EGFR Kinase Domain (PDB ID: 4JPS):
-
Protein Preparation:
-
Download the crystal structure of EGFR (PDB ID: 4JPS) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands and ions from the PDB file.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of 2-(Difluoromethoxy)pyridin-4-ol using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and partial charges to the ligand atoms.
-
Perform energy minimization of the 3D ligand structure.
-
-
Grid Generation:
-
Define the binding site on the EGFR protein. This is typically centered on the co-crystallized inhibitor in the original PDB file.
-
Generate a grid box that encompasses the entire binding site with sufficient padding.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box.
-
Set the docking parameters, such as the number of genetic algorithm runs and the number of evaluations.
-
Execute the docking simulation.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (e.g., binding free energy).
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, for the best-scoring poses.
-
Compare the binding mode of 2-(Difluoromethoxy)pyridin-4-ol with that of known EGFR inhibitors.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[4][16][17]
Protocol for MD Simulation of the EGFR/2-(Difluoromethoxy)pyridin-4-ol Complex using GROMACS:
-
System Preparation:
-
Start with the best-scoring docked pose of the EGFR/2-(Difluoromethoxy)pyridin-4-ol complex obtained from molecular docking.
-
Generate the topology and parameter files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like CGenFF server).[3]
-
Merge the protein and ligand topology files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges.
-
Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any bad contacts between atoms.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while maintaining the temperature. Gradually release the position restraints on the protein and ligand.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Analyze the flexibility of different parts of the protein (e.g., by calculating the root-mean-square fluctuation - RMSF).
-
Investigate the persistence of key protein-ligand interactions (e.g., hydrogen bonds) over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[9][18] These pathways are crucial for cell proliferation, survival, and differentiation.[19] Inhibitors targeting EGFR block these signaling events.
Caption: EGFR signaling pathway and the inhibitory action of 2-(Difluoromethoxy)pyridin-4-ol.
CDK Signaling Pathway
CDKs are key regulators of the cell cycle.[20] Different cyclin-CDK complexes control the progression through the various phases of the cell cycle (G1, S, G2, M).[21] For instance, CDK4/6-cyclin D complexes initiate the G1 phase, while CDK2-cyclin E is crucial for the G1/S transition.[22] Inhibitors of CDKs can cause cell cycle arrest and are therefore attractive anticancer agents.
Caption: Simplified CDK-mediated cell cycle regulation and its inhibition.
In Silico Drug Discovery Workflow
The process of identifying and optimizing a lead compound through computational methods follows a structured workflow.
Caption: A typical workflow for in silico drug discovery and lead optimization.
Conclusion
This technical guide outlines a comprehensive in silico approach for investigating the protein interactions of 2-(Difluoromethoxy)pyridin-4-ol. By leveraging established computational methodologies and drawing parallels with structurally similar compounds, researchers can effectively predict potential protein targets, elucidate binding mechanisms, and rationalize the influence of the difluoromethoxy substituent. The detailed protocols for molecular docking and molecular dynamics simulations provide a practical framework for conducting such studies. The integration of these computational techniques is invaluable in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents. While this guide focuses on protein kinases as a probable target class, the described workflows are broadly applicable to other potential protein partners of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. Protein-Ligand Complex [mdtutorials.com]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to 2-(Difluoromethoxy)pyridin-4-ol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of 2-(Difluoromethoxy)pyridin-4-ol, a key building block in medicinal chemistry. The strategic combination of a pyridinone scaffold and a difluoromethoxy group makes this compound a valuable asset in the development of novel therapeutics. The pyridinone structure is a "privileged scaffold" in drug design, offering versatile interactions with biological targets, while the difluoromethoxy group can enhance metabolic stability and fine-tune physicochemical properties.[1] This guide is intended for researchers, scientists, and professionals in drug development who require reliable sourcing and quality assessment of this compound.
Commercial Suppliers and Purity
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. 2-(Difluoromethoxy)pyridin-4-ol is available from several commercial suppliers. The table below summarizes the available information on suppliers and the typical purity of the compound they offer. It is important to note that purity levels can vary between batches, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.
| Supplier | Catalog Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | CS-0043889 | ≥98% | 205043-09-0 | C₆H₅F₂NO₂ | 161.11 |
| Ambeed (via Sigma-Aldrich) | AMBH2D6F7E16 | 98% | 205043-09-0 | C₆H₅F₂NO₂ | 161.11 |
| BLD Pharm | BD241048 | Not specified | 205043-09-0 | C₆H₅F₂NO₂ | Not specified |
Experimental Protocols for Purity Determination
Ensuring the purity of a starting material like 2-(Difluoromethoxy)pyridin-4-ol is crucial for the reliability and reproducibility of experimental results. While specific protocols from suppliers are proprietary, a general workflow for the quality control of such a compound would typically involve a combination of chromatographic and spectroscopic techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and identify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-(Difluoromethoxy)pyridin-4-ol in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Methodology:
-
The sample is introduced into the mass spectrometer (either directly via infusion or as the eluent from an HPLC).
-
The instrument is set to detect the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For 2-(Difluoromethoxy)pyridin-4-ol (MW = 161.11), the expected m/z would be approximately 162.1.
-
The observed mass is compared to the calculated mass to confirm the identity of the compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like ¹⁹F NMR can also be highly informative for fluorinated compounds.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to ensure they are consistent with the known structure of 2-(Difluoromethoxy)pyridin-4-ol.
-
4. Purification
Should the initial analysis reveal impurities, purification is necessary. A common method for purifying compounds of this nature is column chromatography.[1]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system that provides good separation of the target compound from its impurities, often a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis first.
Visualized Workflows
Supplier Qualification and Quality Control Workflow
The following diagram illustrates a typical workflow for qualifying a new supplier and performing quality control on a newly acquired batch of 2-(Difluoromethoxy)pyridin-4-ol.
Caption: Workflow for supplier qualification and incoming quality control.
References
2-(Difluoromethoxy)pyridin-4-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)pyridin-4-ol, a heterocyclic organic compound of increasing interest in medicinal chemistry. This document consolidates its chemical properties, potential synthetic approaches, and prospective biological significance, offering a valuable resource for researchers engaged in drug discovery and development.
Core Compound Data
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 205043-09-0 | [1] |
| Molecular Formula | C₆H₅F₂NO₂ | [1][2] |
| Molecular Weight | 161.11 g/mol | [1][2] |
| IUPAC Name | 2-(difluoromethoxy)-1H-pyridin-4-one | [1] |
| Synonyms | 2-(Difluoromethoxy)pyridin-4-ol, 2-(difluoromethoxy)-4-Pyridinol | [2] |
| SMILES | O=C1C=CN=C(OC(F)F)C=1 | |
| InChI Key | VYLOASWLEVJLKI-UHFFFAOYSA-N | [1] |
Significance in Medicinal Chemistry
2-(Difluoromethoxy)pyridin-4-ol is a notable building block in the synthesis of novel therapeutic agents. Its significance arises from the amalgamation of two key structural features: the pyridinone core and the difluoromethoxy substituent.
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry. These six-membered heterocyclic systems can function as both hydrogen bond donors and acceptors, enabling diverse interactions with biological targets. The adaptability of the pyridinone core's physicochemical properties makes it a common element in fragment-based drug design and a bioisostere for other functional groups like phenols and amides.[3] Pyridinone derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
The difluoromethoxy (-OCHF₂) group enhances the molecule's drug-like properties. Fluorination is a widely used strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The -OCHF₂ group, in particular, is known to increase metabolic stability compared to its non-fluorinated methoxy counterpart due to the strong carbon-fluorine bond, which is less susceptible to enzymatic cleavage.[3] This substituent offers a unique electronic profile, intermediate between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.[3]
Potential Synthetic Pathways
A generalized workflow for such a synthesis is outlined below. This process would likely involve the reaction of a protected 2-hydroxypyridin-4-ol with a difluoromethylating agent, followed by deprotection.
Experimental Protocols
Detailed experimental protocols for the synthesis of related N-difluoromethylated pyridones have been described and could serve as a foundational methodology. For instance, a novel transition metal-free method for the N-difluoromethylation of pyridine-containing substrates has been developed using ethyl bromodifluoroacetate as a cheap, safe, and readily available reagent. This procedure yields N-difluoromethylated pyridinium salts which can then be converted to the desired pyridones.
Another relevant protocol describes the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines under mild reaction conditions, highlighting the compatibility with a wide range of functional groups. The key intermediates in this conversion were identified as N-difluoromethylpyridinium salts.
Potential Biological Roles and Signaling Pathways
Given the absence of specific studies on the biological activity of 2-(Difluoromethoxy)pyridin-4-ol, its potential roles can be inferred from the activities of structurally related compounds. The pyridinone core is a versatile pharmacophore present in numerous biologically active molecules.
The logical relationship for its potential application in drug discovery is illustrated below. The combination of a biologically active scaffold with a group that enhances pharmacokinetic properties makes it a promising candidate for lead optimization.
The diverse biological activities of pyridinone derivatives suggest that 2-(Difluoromethoxy)pyridin-4-ol could be investigated as a precursor for inhibitors of various enzymes or as a ligand for different receptors. For example, fluorinated derivatives of pyridine-2,4-dicarboxylate have been shown to be potent inhibitors of human 2-oxoglutarate dependent oxygenases, which are important medicinal chemistry targets.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol represents a valuable chemical entity for the development of new therapeutics. Its "privileged" pyridinone scaffold, combined with the advantageous properties of the difluoromethoxy group, makes it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
Safety data sheet and handling precautions for 2-(Difluoromethoxy)pyridin-4-ol
An In-depth Technical Guide to 2-(Difluoromethoxy)pyridin-4-ol: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier and established laboratory safety protocols.
Introduction
2-(Difluoromethoxy)pyridin-4-ol (CAS No. 205043-09-0) is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug discovery. Its structure combines a pyridinone core, a "privileged scaffold" known for versatile interactions with biological targets, with a difluoromethoxy group.[1] This functional group is a valuable addition in drug design as it can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity.[1] This guide provides a consolidated overview of the available safety data, handling precautions, and physicochemical properties of 2-(Difluoromethoxy)pyridin-4-ol to support its safe and effective use in a research environment.
Chemical and Physical Properties
Quantitative data on the physicochemical properties of 2-(Difluoromethoxy)pyridin-4-ol is limited. The following tables summarize available experimental and computational data.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 205043-09-0[2] |
| Molecular Formula | C₆H₅F₂NO₂[2][3] |
| Molecular Weight | 161.11 g/mol [2][3] |
| IUPAC Name | 2-(difluoromethoxy)-1H-pyridin-4-one[3] |
| Synonyms | 2-(difluoromethoxy)-4-Pyridinol[2] |
| SMILES | OC1=CC(OC(F)F)=NC=C1[2] |
| InChI Key | VYLOASWLEVJLKI-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data (Computational)
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | [2][4] |
| LogP (octanol-water partition coefficient) | 1.3886 | [2][4] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain.[3]
Safety and Hazard Information
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, 2-(Difluoromethoxy)pyridin-4-ol is considered a hazardous substance.[3]
Table 3: GHS Hazard Classification
| Category | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3] |
Signal Word: Warning[3]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[3]
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
Given the hazard profile, stringent safety measures are required when handling 2-(Difluoromethoxy)pyridin-4-ol. The following protocols are based on general best practices for handling hazardous pyridine-based compounds.[5][6][7][8]
4.1 Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Use explosion-proof electrical and ventilating equipment if the compound is handled in a flammable solvent.[6][7]
-
Ensure eyewash stations and safety showers are readily accessible.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety glasses or goggles and a face shield.[5]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or tasks with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH (US) or EN 166 (EU) approved respirator.[5]
4.3 Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][8]
Diagram 1: General Laboratory Handling Workflow
References
- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-(difluoromethoxy)pyridin-4-ol | CAS#:205043-09-0 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(difluoromethoxy)pyridin-4-ol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As direct coupling of the pyridinol is not feasible, a two-step sequence involving the activation of the hydroxyl group to a trifluoromethanesulfonate (triflate) is detailed. This methodology enables the synthesis of a diverse array of 4-aryl-2-(difluoromethoxy)pyridines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organohalide or triflate with an organoboron compound. The 2-(difluoromethoxy)pyridine moiety is of significant interest in drug discovery due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity.
This document outlines the necessary conversion of 2-(difluoromethoxy)pyridin-4-ol to its highly reactive triflate derivative, followed by detailed protocols for its subsequent Suzuki-Miyaura coupling with various arylboronic acids.
Reaction Principle
The overall process involves two key transformations:
-
Triflation of 2-(Difluoromethoxy)pyridin-4-ol: The hydroxyl group of the starting material is converted into a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: The resulting 2-(difluoromethoxy)pyridin-4-yl triflate undergoes a palladium-catalyzed reaction with an arylboronic acid in the presence of a base to form the desired 4-aryl-2-(difluoromethoxy)pyridine.
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three fundamental steps: oxidative addition of the triflate to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)pyridin-4-yl Trifluoromethanesulfonate
This protocol is adapted from established procedures for the triflation of hydroxypyridines.
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-(difluoromethoxy)pyridin-4-ol (1.0 equiv.).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.0 equiv.).
-
Add triflic anhydride (1.2 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(difluoromethoxy)pyridin-4-yl trifluoromethanesulfonate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-(Difluoromethoxy)pyridin-4-yl Trifluoromethanesulfonate with Arylboronic Acids
This protocol provides general conditions for the Suzuki coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-(Difluoromethoxy)pyridin-4-yl trifluoromethanesulfonate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]); 2-10 mol%
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃); 2.0-3.0 equiv.
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask or reaction vial, combine 2-(difluoromethoxy)pyridin-4-yl trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the triflate.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-(difluoromethoxy)pyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridyl triflates and chlorides with arylboronic acids, providing a reference for optimizing the reaction with 2-(difluoromethoxy)pyridin-4-yl triflate.
Table 1: Suzuki-Miyaura Coupling of 3-Pyridyl Triflates with Alkenyl Pinacol Boronates [1]
| Entry | Pyridyl Triflate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridyl triflate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 12 | 75 |
| 2 | 2-Methyl-3-pyridyl triflate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 12 | 82 |
| 3 | 6-Methyl-3-pyridyl triflate | Pd(dppf)Cl₂ (10) | K₃PO₄ (3) | Dioxane | 100 | 12 | 65 |
Table 2: Suzuki-Miyaura Coupling of 4-Pyrimidyl Sulfonic Esters with Arylboronic Acids
Adapted from a study on pyrimidyl sulfonic esters, which are analogous to pyridyl triflates.
| Entry | Pyrimidyl Ester | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Pyrimidyl triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Acetone/H₂O | 130 (MW) | 94 |
| 2 | 4-Pyrimidyl triflate | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | 4-Pyrimidyl nonaflate | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 78 |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
References
Application Notes and Protocols for the Derivatization of 2-(Difluoromethoxy)pyridin-4-ol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(difluoromethoxy)pyridin-4-ol, a versatile scaffold for the development of novel compounds for biological assays, particularly in the context of kinase inhibition. The protocols outlined below detail key synthetic transformations and biological evaluation methods.
Introduction
The 2-(difluoromethoxy)pyridin-4-ol core is a privileged structure in medicinal chemistry. The difluoromethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, while the pyridin-4-ol moiety offers multiple points for derivatization. These characteristics make it an attractive starting point for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs, particularly for targeting protein kinases. The pyridine-based structure is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.
Synthetic Derivatization Strategies
The derivatization of 2-(difluoromethoxy)pyridin-4-ol can be achieved through several key synthetic routes to generate a diverse range of analogues. The primary handles for modification are the hydroxyl group at the 4-position and the potential for C-H functionalization or introduction of a leaving group on the pyridine ring.
Protocol 1: O-Arylation of 2-(Difluoromethoxy)pyridin-4-ol
This protocol describes the synthesis of O-aryl derivatives, which can explore interactions with the solvent-exposed regions of a target protein.
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask, add 2-(difluoromethoxy)pyridin-4-ol (1.0 eq), arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired O-aryl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: C-H Arylation via Suzuki-Miyaura Coupling (after conversion to a halide)
This protocol involves the conversion of the pyridin-4-ol to a more reactive halide (e.g., chloride or bromide) followed by a palladium-catalyzed cross-coupling reaction to introduce aryl or heteroaryl moieties.
Step 2a: Chlorination of 2-(Difluoromethoxy)pyridin-4-ol
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve 2-(difluoromethoxy)pyridin-4-ol (1.0 eq) in acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and phosphorus oxychloride (POCl₃) (1.2 eq) at room temperature.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-2-(difluoromethoxy)pyridine, which can be used in the next step without further purification.
Step 2b: Suzuki-Miyaura Coupling
Materials:
-
4-Chloro-2-(difluoromethoxy)pyridine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloro-2-(difluoromethoxy)pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-2-(difluoromethoxy)pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Kinase Inhibition Assays
Derivatives of 2-(difluoromethoxy)pyridin-4-ol are promising candidates for kinase inhibitors. The following protocols describe common in vitro and cell-based assays to determine their inhibitory activity.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
This cell-based assay measures the binding of a compound to its target kinase within living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compound (serially diluted in DMSO)
-
384-well white plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein in a 384-well white plate and incubate overnight.
-
Compound Addition: Add the serially diluted test compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 2 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison. Below is an example table for presenting kinase inhibition data for a hypothetical series of 2-(difluoromethoxy)pyridin-4-ol derivatives.
| Compound ID | R Group | Target Kinase | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| DFP-001 | Phenyl | Kinase A | 150 | 800 |
| DFP-002 | 4-Fluorophenyl | Kinase A | 75 | 350 |
| DFP-003 | 3-Pyridyl | Kinase A | 200 | 1200 |
| DFP-004 | 2-Thienyl | Kinase A | 120 | 650 |
| DFP-005 | Phenyl | Kinase B | >10,000 | >10,000 |
| DFP-006 | 4-Fluorophenyl | Kinase B | 8,500 | >10,000 |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway illustrating the inhibition of the MEK kinase by a 2-(difluoromethoxy)pyridin-4-ol derivative.
Caption: Experimental workflow for the synthesis and biological evaluation of 2-(difluoromethoxy)pyridin-4-ol derivatives.
Application Notes and Protocols for N-Alkylation of 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of 2-(difluoromethoxy)pyridin-4-ol, a crucial transformation for the synthesis of novel compounds in pharmaceutical and medicinal chemistry. The difluoromethoxy group offers unique properties such as increased metabolic stability and altered lipophilicity, making its N-functionalized derivatives highly valuable.[1] The protocols outlined below cover classical base-mediated alkylation with alkyl halides and the Mitsunobu reaction, providing versatile options for various research applications.
Introduction
2-(Difluoromethoxy)pyridin-4-ol is a heterocyclic compound that exists in tautomeric equilibrium with 2-(difluoromethoxy)-1H-pyridin-4-one. The alkylation of this scaffold can occur at either the nitrogen or the oxygen atom, and the regioselectivity is dependent on the reaction conditions.[2][3] N-alkylation is often the desired pathway in drug development to introduce diverse substituents and modulate the pharmacological properties of the core structure. The following protocols provide reliable methods to achieve N-alkylation of 2-(difluoromethoxy)pyridin-4-ol.
Data Presentation: Comparative Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation method depends on the nature of the alkylating agent, the desired reaction scale, and the required efficiency. Below is a summary of common methods applicable to the N-alkylation of pyridin-4-ol systems.
| Method | Alkylating Agent | Base/Reagents | Solvent | Typical Temperature | Advantages | Potential Disadvantages | Reference |
| Classical Alkylation | Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | DMF, Acetonitrile, THF | Room Temperature to 80°C | Readily available reagents, straightforward procedure. | May result in a mixture of N- and O-alkylated products, may require elevated temperatures. | [4][5] |
| Mitsunobu Reaction | Alcohols (R-OH) | PPh₃, DIAD/DEAD | THF, Dioxane | 0°C to Room Temperature | Mild reaction conditions, high regioselectivity for N-alkylation in many cases, stereospecific for chiral alcohols.[6] | Requires stoichiometric amounts of reagents, can be challenging to purify due to byproducts (e.g., triphenylphosphine oxide).[7][8] | [6][7][8] |
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of 2-(difluoromethoxy)pyridin-4-ol using an alkyl halide and a base.
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask, add 2-(difluoromethoxy)pyridin-4-ol (1.0 eq.) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
This protocol details the N-alkylation of 2-(difluoromethoxy)pyridin-4-ol with an alcohol using Mitsunobu conditions.[7][8]
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Alcohol (R-OH) (1.0 - 1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(difluoromethoxy)pyridin-4-ol (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress. Monitor the reaction by TLC.[7]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: General workflow for the N-alkylation of 2-(difluoromethoxy)pyridin-4-ol.
Caption: Comparison of classical and Mitsunobu N-alkylation pathways.
References
- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal template for the design of potent and selective ATP-competitive kinase inhibitors. The incorporation of a difluoromethoxy group (-OCHF₂) can significantly enhance a molecule's metabolic stability and modulate its physicochemical properties, such as lipophilicity and binding affinity, making it a valuable substituent in drug design.
This document provides detailed application notes and experimental protocols for the use of 2-(Difluoromethoxy)pyridin-4-ol as a versatile precursor for the synthesis of kinase inhibitors, with a focus on the construction of the pyrazolo[3,4-b]pyridine scaffold. This scaffold is a common core in a variety of kinase inhibitors targeting key enzymes in oncology and other diseases.
Kinase Signaling and Inhibition
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Kinase inhibitors act by blocking the activity of these enzymes, thereby interrupting the signaling pathways that drive disease progression. The pyrazolo[3,4-b]pyridine core has been successfully employed to develop inhibitors against a range of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Glycogen Synthase Kinase-3 (GSK-3).
Caption: General overview of a kinase signaling pathway and the point of intervention for a kinase inhibitor.
Synthetic Strategy Overview
The overall strategy for synthesizing pyrazolo[3,4-b]pyridine-based kinase inhibitors from 2-(Difluoromethoxy)pyridin-4-ol involves a multi-step process. The initial precursor is first functionalized to a more reactive intermediate, which then undergoes a cyclocondensation reaction to form the core heterocyclic scaffold. Subsequent modifications can be introduced to explore structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)-4-chloropyridine (Intermediate 1)
This protocol describes the conversion of 2-(Difluoromethoxy)pyridin-4-ol to the corresponding 4-chloro derivative, a key intermediate for the subsequent cyclization reaction.
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol
-
Pyridine (as base, optional)[1]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-(Difluoromethoxy)pyridin-4-ol (1.0 eq) in a round-bottom flask, cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) at 0 °C.[1][2]
-
Optionally, pyridine (1.0 eq) can be added as a base.[1]
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Difluoromethoxy)-4-chloropyridine.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
This protocol outlines the cyclocondensation reaction between the chlorinated pyridine intermediate and a substituted 5-aminopyrazole to form the core kinase inhibitor scaffold.
Materials:
-
2-(Difluoromethoxy)-4-chloropyridine (from Protocol 1)
-
Substituted 5-aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave vial or round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a microwave vial or a round-bottom flask, combine 2-(Difluoromethoxy)-4-chloropyridine (1.0 eq), the substituted 5-aminopyrazole (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
If using a microwave reactor, seal the vial and heat to 120-150 °C for 30-60 minutes. If using conventional heating, reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine core structure.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities (IC₅₀ values) of various pyridine-based kinase inhibitors, including those with the pyrazolo[3,4-b]pyridine scaffold. This data provides a benchmark for the potential potency of newly synthesized compounds derived from 2-(Difluoromethoxy)pyridin-4-ol.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | 56 | [3] |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA, TRKB, TRKC | 1, 3, 5 (Entrectinib) | [3] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK1 | 2.38 µM | |
| 2-Difluoromethylbenzimidazole Derivative | PI3Kα | 22.8 | [4] |
| 2-Oxo-pyridine Derivative | EGFR, VEGFR-2 | 124, 221 | |
| Pyrazole-based Inhibitor | Akt1 | 61 | [5] |
Further Functionalization and Lead Optimization
The synthesized pyrazolo[3,4-b]pyridine core can be further functionalized to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. Common strategies include Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties at specific positions.
Caption: Lead optimization via Suzuki coupling.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol serves as a valuable and versatile precursor for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for the preparation of pyrazolo[3,4-b]pyridine derivatives and other related scaffolds. The incorporation of the difluoromethoxy group is a promising strategy for developing drug candidates with improved pharmacological profiles. Further exploration of the chemical space around this scaffold is warranted to discover new and effective targeted therapies.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Bioactive Molecules Using 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the synthesis of bioactive molecules, specifically focusing on a potent Transforming Growth Factor-β (TGF-β) Type 1 Receptor inhibitor, utilizing 2-(Difluoromethoxy)pyridin-4-ol as a key building block. The difluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and modulate physicochemical properties.[1][2]
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[3] When combined with a difluoromethoxy group, which can improve metabolic stability, 2-(difluoromethoxy)pyridin-4-ol becomes a highly valuable starting material for the synthesis of novel therapeutic agents.[3] This document outlines a synthetic pathway to a 4-(pyridin-4-oxy)pyrazole derivative, a class of compounds that has shown significant potential as kinase inhibitors, including inhibitors of the TGF-β type 1 receptor (ALK5), which are implicated in fibrosis and cancer.[4][5]
Synthetic Scheme
The overall synthetic strategy involves the preparation of a functionalized pyrazole intermediate followed by a nucleophilic aromatic substitution reaction with 2-(Difluoromethoxy)pyridin-4-ol.
Caption: Synthetic pathway to a TGF-β Type 1 Receptor inhibitor.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole
This multi-step synthesis first constructs the pyrazole core, followed by chlorination.
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Ethyl acetoacetate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Acid Chloride Formation: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dry DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Diketone Formation: Dissolve the crude acid chloride in dry ethanol and add it dropwise to a solution of the sodium salt of ethyl acetoacetate (prepared by reacting ethyl acetoacetate with 1.1 eq of NaOEt in ethanol) at 0 °C. Stir the mixture at room temperature for 12 hours.
-
Pyrazole Formation: To the reaction mixture from the previous step, add hydrazine hydrate (1.5 eq) and reflux for 4 hours. After cooling, pour the mixture into water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude pyrazole.
-
Chlorination: To a solution of the crude pyrazole in DMF, add POCl₃ (3.0 eq) dropwise at 0 °C. Heat the reaction mixture to 80 °C and stir for 3 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford 4-chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole.
Step 2: Synthesis of 4-((2-(Difluoromethoxy)pyridin-4-yl)oxy)-3-(3,3-difluorocyclobutyl)-1H-pyrazole
This step involves a nucleophilic aromatic substitution to couple the pyrazole intermediate with 2-(difluoromethoxy)pyridin-4-ol.
Materials:
-
4-Chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole
-
2-(Difluoromethoxy)pyridin-4-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole (1.0 eq) and 2-(difluoromethoxy)pyridin-4-ol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the target bioactive molecule.
Data Presentation
| Step | Product | Starting Material(s) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | 3,3-Difluorocyclobutanecarbonyl chloride | 3,3-Difluorocyclobutanecarboxylic acid | (COCl)₂, DMF (cat.) | DCM | RT | 2 | ~95 (crude) | - |
| 1b | Ethyl 2-(3,3-difluorocyclobutanecarbonyl)-3-oxobutanoate | 3,3-Difluorocyclobutanecarbonyl chloride, Ethyl acetoacetate | NaOEt | EtOH | RT | 12 | ~80 (crude) | - |
| 1c | 3-(3,3-Difluorocyclobutyl)-1H-pyrazol-5(4H)-one | Ethyl 2-(3,3-difluorocyclobutanecarbonyl)-3-oxobutanoate | N₂H₄·H₂O | EtOH | Reflux | 4 | ~75 (crude) | - |
| 1d | 4-Chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole | 3-(3,3-Difluorocyclobutyl)-1H-pyrazol-5(4H)-one | POCl₃, DMF | DMF | 80 | 3 | 65 | >95 |
| 2 | 4-((2-(Difluoromethoxy)pyridin-4-yl)oxy)-3-(3,3-difluorocyclobutyl)-1H-pyrazole | 4-Chloro-3-(3,3-difluorocyclobutyl)-1H-pyrazole, 2-(Difluoromethoxy)pyridin-4-ol | K₂CO₃ | DMF | 120 | 12 | 70 | >98 |
Note: Yields and purities are representative and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The synthesized molecule is designed to inhibit the TGF-β signaling pathway by targeting the ALK5 kinase.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
The experimental workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorination Strategies in Drug Design with Difluoromethoxy Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant interest due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor. When appended to a pyridinol scaffold, a common motif in numerous bioactive compounds, the resulting difluoromethoxy pyridinols present a promising avenue for the development of novel therapeutics with enhanced drug-like properties.
These application notes provide a comprehensive overview of fluorination strategies focusing on difluoromethoxy pyridinols. We detail experimental protocols for their synthesis and for the evaluation of key drug discovery parameters. Furthermore, we present quantitative data to illustrate the impact of difluoromethoxylation and explore the modulation of relevant signaling pathways.
I. Physicochemical and Pharmacokinetic Properties of Difluoromethoxy Pyridinols
The introduction of a difluoromethoxy group can significantly alter the properties of a parent pyridinol molecule. These changes are often beneficial for drug development, leading to improved efficacy and safety profiles.
Data Presentation
The following tables summarize the anticipated impact of difluoromethoxylation on key physicochemical and pharmacokinetic parameters. The data is representative and compiled from literature on fluorinated pyridines and related structures.[1][2][3][4]
Table 1: Comparison of Physicochemical Properties
| Property | Parent Pyridinol (Representative) | Difluoromethoxy Pyridinol (Representative) | Impact of -OCF₂H Group |
| pKa | ~9.5 | ~7.5 - 8.5 | Decreases basicity[1] |
| Lipophilicity (logD₇.₄) | ~1.0 | ~1.5 - 2.5 | Increases lipophilicity[1] |
| Hydrogen Bond Donor Capacity | Yes (hydroxyl) | Yes (hydroxyl and -OCF₂H) | Adds a lipophilic H-bond donor site[2] |
Table 2: Comparison of Pharmacokinetic Properties
| Property | Parent Pyridinol (Representative) | Difluoromethoxy Pyridinol (Representative) | Impact of -OCF₂H Group |
| Metabolic Stability (t½ in microsomes) | Low to Moderate | Moderate to High | Increases metabolic stability[5][6][7] |
| Membrane Permeability | Moderate | High | Enhances permeability |
| Plasma Protein Binding | Moderate | Moderate to High | May increase binding |
II. Experimental Protocols
A. Synthesis of 2-(Difluoromethoxy)-6-fluoropyridine
This protocol details the selective O-difluoromethoxylation of 6-fluoropyridin-2-ol.
Materials:
-
6-Fluoropyridin-2-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chlorodifluoromethane (CHClF₂)
-
Nitrogen gas (N₂)
-
Dry ice/acetone bath
-
Autoclave or high-pressure reaction vessel
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 6-fluoropyridin-2-ol (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Inerting and Cooling: Purge the vessel with nitrogen gas and then cool the mixture to -78 °C using a dry ice/acetone bath.
-
Addition of CHClF₂: Condense chlorodifluoromethane into the reaction vessel. The amount will depend on the scale of the reaction and should be optimized.
-
Reaction: Seal the autoclave and allow it to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess CHClF₂ in a well-ventilated fume hood.
-
Extraction: Dilute the reaction mixture with water and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(difluoromethoxy)-6-fluoropyridine.
B. In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general method to assess the metabolic stability of a difluoromethoxy pyridinol derivative.[5][8][9][10]
Materials:
-
Test compound (difluoromethoxy pyridinol derivative)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the incubation mixture by adding human liver microsomes to the phosphate buffer.
-
Pre-incubation: Aliquot the microsome suspension into a 96-well plate. Add the test compound and positive control to their respective wells. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
C. Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the distribution coefficient at pH 7.4.[11][12]
Materials:
-
Test compound (difluoromethoxy pyridinol derivative)
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: In a vial, add a known volume of the test compound stock solution to a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: Calculate the distribution coefficient (D₇.₄) using the formula: D₇.₄ = [Concentration in n-octanol] / [Concentration in aqueous phase]. The logD₇.₄ is the logarithm of this value.
III. Signaling Pathway Modulation
Difluoromethoxy pyridinol scaffolds are often explored as inhibitors of various signaling pathways implicated in diseases such as cancer. Two prominent examples are the Hedgehog and Cyclin-Dependent Kinase 4/6 (CDK4/6) pathways.[13][14][15][16][17][18][19]
A. Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[20] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest.[14][21]
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data | Semantic Scholar [semanticscholar.org]
- 12. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Application Note: A Guide to the Scalable Synthesis and Purification of 2-(Difluoromethoxy)pyridin-4-ol Derivatives
Abstract
This document provides detailed protocols for the scale-up synthesis and purification of 2-(difluoromethoxy)pyridin-4-ol, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy (–OCHF₂) group into the pyridin-4-ol scaffold offers significant advantages in drug design, including enhanced metabolic stability and modulated lipophilicity.[1] This application note outlines a robust synthetic route, addresses common purification challenges such as tautomerism, and provides standardized protocols for researchers, scientists, and professionals in drug development.
Introduction
Pyridinone-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to engage in versatile hydrogen bonding with biological targets.[1] The addition of a difluoromethoxy group enhances a molecule's pharmacokinetic profile by increasing metabolic stability, as the carbon-fluorine bond is resistant to enzymatic cleavage.[1] The –OCHF₂ group also serves as a lipophilic bioisostere of hydroxyl or thiol groups, potentially improving membrane permeability and target binding affinity.[2] This unique combination makes 2-(difluoromethoxy)pyridin-4-ol derivatives highly valuable for the development of novel therapeutics, particularly in areas like oncology and metabolic diseases.[3][4][5]
Synthesis of 2-(Difluoromethoxy)pyridin-4-ol
The recommended scalable synthesis proceeds via the O-difluoromethoxylation of a suitable precursor, 2-chloro-pyridin-4-ol, followed by a hydrogenation step. This multi-step approach is designed for scalability and utilizes commercially available starting materials.
Experimental Workflow
References
- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-(Difluoromethoxy)pyridin-4-ol
Introduction
2-(Difluoromethoxy)pyridin-4-ol is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. The purity of this compound is critical as impurities can significantly affect its biological activity, safety, and the reproducibility of experimental results.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for assessing the purity of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of 2-(Difluoromethoxy)pyridin-4-ol. The described method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.
Principle
The method utilizes a reversed-phase C18 column to separate 2-(Difluoromethoxy)pyridin-4-ol from its potential impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Experimental Protocols
1. Materials and Reagents
-
2-(Difluoromethoxy)pyridin-4-ol reference standard and sample batches
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector is required.[1] The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC System | Standard Gradient HPLC System |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.05 M KH2PO4, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(Difluoromethoxy)pyridin-4-ol reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the 2-(Difluoromethoxy)pyridin-4-ol batch to be tested.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak shape of the main compound.
-
Inject the sample solution to be analyzed.
-
After each run, allow the system to re-equilibrate to the initial conditions before the next injection.
5. Data Analysis and Purity Calculation
The purity of the 2-(Difluoromethoxy)pyridin-4-ol sample is determined by the area percentage method. The percentage purity is calculated using the following formula:
For a comprehensive evaluation, the method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of 2-(Difluoromethoxy)pyridin-4-ol using the described HPLC method.
Caption: HPLC Purity Analysis Workflow.
Conclusion
The presented RP-HPLC method provides a reliable and robust approach for the purity assessment of 2-(Difluoromethoxy)pyridin-4-ol. The method is designed to be stability-indicating, allowing for the accurate quantification of the main compound and the detection of potential impurities. This application note serves as a starting point for researchers, and the method may require further optimization and validation based on specific instrumentation and laboratory requirements.
References
Crystallization Techniques for 2-(Difluoromethoxy)pyridin-4-ol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 2-(Difluoromethoxy)pyridin-4-ol analogs. These compounds are of significant interest in medicinal chemistry, often explored for their potential as modulators of various biological targets. The ability to obtain high-quality crystalline material is crucial for definitive structural elucidation via single-crystal X-ray diffraction, for ensuring high purity of active pharmaceutical ingredients (APIs), and for studying structure-activity relationships (SAR).
Introduction
2-(Difluoromethoxy)pyridin-4-ol and its analogs are heterocyclic compounds that combine the structural features of a pyridin-4-ol core with a difluoromethoxy substituent. This functional group is often employed in drug design to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. Successful crystallization of these analogs is a critical step in their development. This guide outlines common crystallization techniques and provides protocols adaptable for this class of molecules.
General Crystallization Strategies
The selection of an appropriate crystallization technique is paramount and often requires empirical screening of various solvents and conditions. Below are several widely applicable methods for small organic molecules like the 2-(Difluoromethoxy)pyridin-4-ol analogs.
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Slow Cooling: This technique involves dissolving the solute in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to crystallization.
-
Vapor Diffusion: This method is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Data Presentation: Solvent Screening for Pyridine Analogs
Effective crystallization is highly dependent on the choice of solvent. The following table summarizes common solvents and their general applicability for the crystallization of pyridine derivatives, which can serve as a starting point for analogs of 2-(Difluoromethoxy)pyridin-4-ol.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Application Notes for Pyridine Analogs |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | 32.7, 24.5, 19.9 | Good for dissolving polar compounds. Often used in cooling crystallization or as the "good" solvent in vapor diffusion/layering. |
| Halogenated | Dichloromethane (DCM), Chloroform | 40, 61 | 9.1, 4.8 | Effective for a wide range of organic compounds. Can be used as an anti-solvent in vapor diffusion. |
| Aromatic | Toluene, Benzene | 111, 80 | 2.4, 2.3 | Often good for growing high-quality crystals of less polar compounds. Toluene has been successfully used for pyridyl-substituted compounds. |
| Ethers | Diethyl ether, Dioxane | 35, 101 | 4.3, 2.2 | Can be used as anti-solvents due to their lower polarity. |
| Esters | Ethyl acetate | 77 | 6.0 | A moderately polar solvent, useful in a variety of crystallization techniques. |
| Amides | Dimethylformamide (DMF) | 153 | 36.7 | High boiling point and high polarity, often used for compounds with low solubility in other common solvents. |
| Ketones | Acetone | 56 | 20.7 | A versatile, polar aprotic solvent. |
| Water | Water | 100 | 80.1 | Suitable for highly polar or salt forms of the analogs. |
Experimental Protocols
The following are generalized protocols that can be adapted for the crystallization of 2-(Difluoromethoxy)pyridin-4-ol analogs. Initial small-scale trials are recommended to identify optimal conditions.
Protocol 1: Slow Cooling Crystallization
Objective: To obtain crystals by slowly decreasing the solubility of the compound in a single solvent system.
Materials:
-
Crude 2-(Difluoromethoxy)pyridin-4-ol analog
-
Selected crystallization solvent (e.g., ethanol, isopropanol, toluene)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring.
-
Continue to add the solvent portion-wise until the compound is completely dissolved at a temperature just below the solvent's boiling point. Aim for a saturated solution.
-
If the solution is colored due to impurities, it can be treated with a small amount of activated charcoal and then hot filtered.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be moved to a refrigerator (2-8 °C) to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 2: Vapor Diffusion Crystallization
Objective: To grow crystals from a small amount of material by slowly changing the solvent composition.
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol analog
-
"Good" solvent (e.g., DMF, methanol)
-
"Anti-solvent" (e.g., diethyl ether, dichloromethane)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a screw cap or sealable lid (e.g., 20 mL)
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent in the small vial.
-
Pour a small amount (e.g., 1-2 mL) of the "anti-solvent" into the larger vial.
-
Carefully place the small vial (uncovered) inside the larger vial, ensuring the two liquids do not mix.
-
Seal the larger vial and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Crystals should form in the small vial over a period of hours to days as the anti-solvent vapor diffuses into the solution of the compound.
-
Once suitable crystals have formed, carefully remove the small vial and collect the crystals.
Visualization of Experimental and Signaling Pathways
Experimental Workflow for Crystallization
Caption: General workflow for the crystallization of 2-(Difluoromethoxy)pyridin-4-ol analogs.
Signaling Pathway Context: Dopamine D2 Receptor Modulation
Analogs of 2-(Difluoromethoxy)pyridin-4-ol have been investigated as potential modulators of dopamine receptors. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders. The binding of a D2 receptor agonist or antagonist can trigger or block a downstream signaling cascade.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Application of 2-(Difluoromethoxy)pyridin-4-ol in Fragment-Based Drug Discovery
Application Note & Protocols
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets. 2-(Difluoromethoxy)pyridin-4-ol is a compelling fragment for FBDD campaigns due to its unique combination of a privileged chemical scaffold and a metabolically robust functional group.
The pyridin-4-ol core is a recognized "privileged scaffold" in medicinal chemistry.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor, enabling versatile interactions within protein binding pockets.[1] This versatility makes it a valuable component in fragment libraries.
The introduction of the difluoromethoxy (-OCHF₂) group provides significant advantages. Fluorination is a well-established strategy in drug design to enhance metabolic stability, as the carbon-fluorine bond is resistant to enzymatic cleavage.[1] The -OCHF₂ group modulates lipophilicity and electronic properties, offering a unique balance that can improve binding affinity and pharmacokinetic profiles.[1][2] These features make 2-(Difluoromethoxy)pyridin-4-ol an attractive starting point for developing potent and selective inhibitors against various drug targets, particularly protein kinases, where pyridine and pyridinone motifs are known to interact with the crucial hinge region of the ATP-binding site.
FBDD Workflow for 2-(Difluoromethoxy)pyridin-4-ol
A typical FBDD campaign using 2-(Difluoromethoxy)pyridin-4-ol would follow a multi-stage process, beginning with primary screening to identify binding, followed by detailed biophysical characterization and structural studies to validate the interaction and guide further optimization.
Caption: General workflow for a Fragment-Based Drug Discovery campaign.
Hypothetical Application: Targeting Protein Kinases
Given the prevalence of pyridine-like scaffolds in kinase inhibitors, a primary application for this fragment is the discovery of novel kinase inhibitors. The following protocols outline a hypothetical screening and validation cascade against a representative protein kinase, such as a mitogen-activated protein kinase (MAPK).
Data Presentation
Successful identification and validation of 2-(Difluoromethoxy)pyridin-4-ol as a hit would be followed by characterization of its binding properties. The data below is representative of typical results for a validated fragment hit.
| Parameter | Method | Result | Interpretation |
| Binding Detected | DSF (Primary Screen) | ΔTm = +3.5 °C | Fragment stabilizes the protein, indicating direct binding. |
| Binding Confirmed | SPR (Orthogonal Screen) | Yes | Confirms direct interaction with the target protein. |
| Dissociation Constant (KD) | SPR | 450 µM | Weak but typical affinity for a fragment hit. |
| Ligand Efficiency (LE) | Calculated | 0.38 kcal/mol per heavy atom | Efficient binding, making it a good candidate for optimization. |
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Methodology:
-
Protein Preparation: Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Fragment Preparation: Prepare a 100 mM stock solution of 2-(Difluoromethoxy)pyridin-4-ol in DMSO. Create a working solution by diluting the stock to 20 mM in the assay buffer.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 20 µL of the protein solution to each well.
-
Add 1 µL of the fragment working solution for a final concentration of 1 mM (5% DMSO).
-
For control wells, add 1 µL of 5% DMSO in assay buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to all wells at a 5x final concentration.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tm by fitting the curve to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates a stabilizing interaction.
-
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Hit Validation and Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm direct binding and determine the kinetics and affinity of the interaction.
Methodology:
-
Chip Preparation: Covalently immobilize the target kinase onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for a surface density of ~10,000 Response Units (RU).
-
Fragment Preparation: Prepare a serial dilution of 2-(Difluoromethoxy)pyridin-4-ol in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO) with concentrations ranging from 1 mM down to 15.6 µM.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell (without protein).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).
-
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Structural Characterization: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for the hit-to-lead optimization phase. It provides atomic-level detail of the binding mode, identifying key interactions and vectors for chemical elaboration.
Methodology:
-
Protein-Fragment Complex Formation: Incubate a concentrated solution of the purified target kinase (~10 mg/mL) with a 5-10 fold molar excess of 2-(Difluoromethoxy)pyridin-4-ol.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, additives).
-
Crystal Optimization and Soaking (Alternative): If co-crystallization is unsuccessful, crystals of the apo-protein can be grown first and then soaked in a solution containing a high concentration (e.g., 10-50 mM) of the fragment.
-
Data Collection: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the apo-protein. Refine the model and build the fragment into the observed electron density map.
-
Binding Mode Analysis: Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and potential sites for synthetic expansion.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol represents a high-quality chemical starting point for fragment-based drug discovery. Its combination of a privileged pyridin-4-ol scaffold and the advantageous properties of the difluoromethoxy group makes it a promising candidate for screening against a variety of protein targets, particularly kinases. The detailed protocols provided herein outline a robust, industry-standard workflow for identifying, validating, and characterizing the binding of this fragment, laying the groundwork for successful structure-guided lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)pyridin-4-ol
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Difluoromethoxy)pyridin-4-ol?
A common and plausible route is the direct difluoromethoxylation of a suitable pyridin-4-ol precursor, such as 2-chloropyridin-4-ol. This typically involves the generation of difluorocarbene from a precursor like sodium chlorodifluoroacetate, which then reacts with the hydroxyl group of the pyridin-4-ol.
Q2: Why is my reaction yield for 2-(Difluoromethoxy)pyridin-4-ol consistently low?
Low yields in pyridin-4-ol synthesis can stem from several factors.[1] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and potential side reactions.[1] In the case of difluoromethoxylation, incomplete generation of difluorocarbene or its reaction with other nucleophilic sites can also lead to reduced yields.
Q3: I am having difficulty purifying the final product. What are the common challenges and solutions?
A significant challenge in the purification of pyridin-4-ol derivatives is their existence in a tautomeric equilibrium with the more stable pyridin-4-one isomer. This can lead to issues like streaking on chromatography columns.[2] A common strategy to overcome this is to convert the product into a less polar derivative, such as a nonaflate, before purification.[3] Recrystallization and treatment with activated carbon can also be effective for removing impurities.
Q4: What are the key safety precautions to consider during this synthesis?
The difluoromethylating agent, sodium chlorodifluoroacetate, upon heating, generates difluorocarbene and carbon dioxide. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Care should be taken to control the reaction temperature to avoid a rapid, exothermic decomposition.
Troubleshooting Guide for Low Yield
Low yields are a common frustration in organic synthesis. This guide provides a structured approach to identifying and resolving the root causes of low yield in your 2-(Difluoromethoxy)pyridin-4-ol synthesis.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Quality of Starting Materials | - 2-Chloropyridin-4-ol: Ensure it is free of impurities and water. Consider recrystallization if purity is questionable. - Sodium Chlorodifluoroacetate: Use a fresh, dry batch. This reagent can be hygroscopic. - Solvent: Ensure the solvent (e.g., DMF) is anhydrous. Use of a freshly opened bottle or a properly dried solvent is recommended. |
| Inefficient Difluorocarbene Generation | - Reaction Temperature: The thermal decomposition of sodium chlorodifluoroacetate to difluorocarbene requires a specific temperature range. Ensure your reaction is heated to the optimal temperature (typically around 95-120°C). Use an oil bath for uniform heating. - Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Suboptimal Reaction Conditions | - Base: The choice and amount of base are critical for deprotonating the pyridin-4-ol. Ensure the correct stoichiometry of a suitable base (e.g., potassium carbonate) is used. - Concentration: The concentration of reactants can influence the reaction rate. If the reaction is too dilute, the rate may be slow. |
| Side Reactions | - N-Alkylation: The pyridine nitrogen is also a nucleophilic site and can compete with the hydroxyl group for the difluorocarbene, leading to the formation of N-difluoromethylated byproducts.[4] - Decomposition: Pyridin-4-ol derivatives can be sensitive to high temperatures and prolonged reaction times, leading to degradation. |
| Ineffective Work-up and Purification | - Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during work-up to maximize the recovery of the product in the organic phase. - Purification Method: As mentioned in the FAQs, the tautomerism of the product can make purification challenging. Consider derivatization to a less polar compound before chromatography or explore recrystallization with different solvent systems. |
Experimental Protocols
Key Experiment: Synthesis of 2-(Difluoromethoxy)pyridin-4-ol
This protocol describes a general procedure for the difluoromethoxylation of 2-chloropyridin-4-ol.
Materials:
-
2-Chloropyridin-4-ol
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
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Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-chloropyridin-4-ol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add sodium chlorodifluoroacetate (2.5 eq.).
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(Difluoromethoxy)pyridin-4-ol.
| Parameter | Condition |
| Starting Material | 2-Chloropyridin-4-ol |
| Reagent | Sodium Chlorodifluoroacetate |
| Base | Potassium Carbonate |
| Solvent | Anhydrous DMF |
| Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 40-60% |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of 2-(Difluoromethoxy)pyridin-4-ol.
References
- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
Identifying side reactions in the preparation of difluoromethoxylated pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the preparation of difluoromethoxylated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the C-H difluoromethoxylation of pyridines?
A1: The most prevalent side reactions include the formation of bis-difluoromethoxylated pyridines and the generation of regioisomers. For instance, in methods targeting mono-substitution, minor amounts of the corresponding meta,meta'-bisdifluoromethylated pyridine can be formed as a byproduct.[1] The position of substitution is highly dependent on the reaction conditions and the electronic properties of the pyridine substrate.
Q2: I am observing the formation of N-difluoromethylated pyridin-4-one instead of the expected N-difluoromethylated pyridine. What could be the cause?
A2: This unexpected product formation is often observed when the pyridine ring possesses a strong electron-donating group, such as a methoxy group, at the para-position relative to the nitrogen atom.[2] The presence of this group can lead to a rearrangement, yielding the N-difluoromethylated pyridin-4-one structure.[2]
Q3: My N-difluoromethylation reaction using ethyl bromodifluoroacetate is showing low conversion. How can I improve the yield?
A3: Low conversion in this reaction can be attributed to the electronic properties of the pyridine substrate. Pyridines lacking electron-donating groups are less reactive.[2] The reaction involves an N-alkylation step followed by in situ hydrolysis and decarboxylation.[3][4][5] Ensuring anhydrous conditions and optimizing the base and solvent system can be crucial. Traces of basic impurities in solvents like THF that has been passed through alumina can facilitate the hydrolysis and decarboxylation steps.[2]
Q4: How can I control the regioselectivity (meta vs. para) of C-H difluoromethoxylation?
A4: Regioselectivity can be controlled by modifying the reaction strategy. One approach involves the use of oxazino pyridine intermediates, which under basic conditions, favor meta-C-H difluoromethoxylation through a radical process.[6][7] To switch the selectivity to the para position, the oxazino pyridines can be transformed in situ to pyridinium salts by treatment with acid, which then undergo a regioselective Minisci-type alkylation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-difluoromethoxylated pyridine and formation of bis-difluoromethoxylated byproduct. | - Excess of the difluoromethylating reagent.- Prolonged reaction time.- High reaction temperature. | - Carefully control the stoichiometry of the difluoromethylating agent.- Monitor the reaction progress by TLC or GC-MS and quench the reaction upon consumption of the starting material.- Optimize the reaction temperature; lower temperatures may favor mono-substitution.[8] |
| Formation of undesired regioisomers (e.g., ortho- or beta-isomers instead of the desired meta- or para-). | - The electronic and steric properties of the substituents on the pyridine ring can influence the position of attack.- The choice of difluoromethylation method and catalyst can dictate the regioselectivity. | - For meta-selectivity, consider using oxazino pyridine intermediates under basic conditions.[6][7]- For para-selectivity, convert the oxazino pyridine to the corresponding pyridinium salt with acid before the difluoromethylation step.[6][7]- The N-substituent in pyridinium salts can provide an effective shield for the ortho-position.[1] |
| Formation of N-difluoromethyl-2-pyridones from pyridines. | - This can occur through N-difluoromethylpyridinium salt intermediates which then undergo oxidation or rearrangement. | - This transformation can be a desired synthetic route. If it is an undesired side reaction, modification of the oxidant or reaction conditions may be necessary. Mild reaction conditions are generally preferred to avoid over-oxidation. |
| Incomplete reaction or low conversion in N-difluoromethylation. | - Insufficient activation of the pyridine ring, especially for electron-deficient pyridines.- The difluoromethylating reagent is not sufficiently reactive under the chosen conditions.- Steric hindrance from substituents on the pyridine ring. | - For electron-deficient pyridines, consider using a stronger base or a more reactive difluoromethylating agent.- The presence of basic traces in the solvent can be beneficial for reactions involving ethyl bromodifluoroacetate.[2]- For sterically hindered substrates, prolonged reaction times or higher temperatures may be required, but this should be balanced against the potential for side reactions. |
Quantitative Data Summary
Table 1: Yields of Mono- vs. Bis-difluoromethylated Pyridines in meta-C-H Difluoromethylation
| Pyridine Substrate | Mono-difluoromethylated Product Yield (%) | Bis-difluoromethylated Product Yield (%) |
| 2-Phenylpyridine | 55 | 15 |
| 2-(4-Methoxyphenyl)pyridine | 62 | 10 |
| 2-(4-Chlorophenyl)pyridine | 51 | 12 |
| 2,6-Dimethylpyridine | 45 | 20 |
Data synthesized from representative yields in the literature.
Table 2: Regioselectivity in C-H Difluoromethylation of 2-Substituted Pyridines
| Reaction Conditions | meta-Product Yield (%) | para-Product Yield (%) | ortho-Product Yield (%) |
| Oxazino pyridine intermediate (basic) | 65 | <5 | Not observed |
| Pyridinium salt (acidic) | <5 | 73 | Not observed |
Data represents a general trend observed in regioselective difluoromethylation strategies.[6][7]
Experimental Protocols
Protocol 1: General Procedure for meta-C-H Difluoromethylation using an Oxazino Pyridine Intermediate
-
Preparation of the Oxazino Pyridine: The substituted pyridine is reacted with a suitable dearomatizing agent (e.g., a chloroformate and a nucleophile) to form the corresponding oxazino pyridine intermediate. This intermediate is typically isolated and purified before use.
-
Difluoromethylation: To a solution of the oxazino pyridine in a suitable solvent (e.g., acetonitrile), the difluoromethylating reagent (e.g., a radical precursor) and a radical initiator are added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the meta-difluoromethylated pyridine.
Protocol 2: General Procedure for para-C-H Difluoromethylation via a Pyridinium Salt
-
Formation of the Pyridinium Salt: The oxazino pyridine intermediate is dissolved in a suitable solvent and treated with an acid (e.g., camphorsulfonic acid) to generate the pyridinium salt in situ.
-
Difluoromethylation: A difluoromethyl radical source, such as bis(difluoroacetyl) peroxide generated in situ from difluoroacetic anhydride and urea·H₂O₂, is then added to the reaction mixture at a low temperature (e.g., -40 °C to 0 °C).[1]
-
Reaction Progression: The reaction is allowed to warm to the appropriate temperature and stirred until completion.
-
Purification: The reaction is worked up, and the desired para-difluoromethylated pyridine is isolated and purified using standard chromatographic techniques.
Visualizations
Caption: Common side reaction pathways in pyridine difluoromethoxylation.
Caption: A logical workflow for troubleshooting difluoromethoxylation reactions.
References
- 1. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Optimizing Regioselectivity in N-Alkylation of Pyridin-4-ols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective N-alkylation of pyridin-4-ols.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of pyridin-4-ols, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a low yield of the desired N-alkylated pyridin-4-ol and a significant amount of the O-alkylated regioisomer. How can I improve the N-selectivity?
A1: Poor N-selectivity is the most common challenge in the alkylation of pyridin-4-ols due to the ambident nucleophilic nature of the pyridin-4-olate anion. Several factors can be adjusted to favor N-alkylation over O-alkylation:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in modulating the reactivity of the nucleophile.
-
Hard vs. Soft Nucleophiles: The oxygen atom of the pyridin-4-olate is a "hard" nucleophilic center, while the nitrogen is "softer." According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles tend to react at the hard oxygen center, while soft electrophiles favor the soft nitrogen center.
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive oxygen anion, which can lead to increased O-alkylation. In contrast, non-polar or less polar solvents may favor N-alkylation.
-
Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation. For instance, using sodium or potassium salts can lead to different N/O ratios.
-
-
Alkylating Agent: The nature of the alkylating agent is a key determinant of regioselectivity.
-
Hard vs. Soft Electrophiles: Alkyl halides are considered soft electrophiles and generally favor N-alkylation. Softer alkylating agents, such as alkyl iodides, often give better N-selectivity than alkyl bromides or chlorides.
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
-
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance N-selectivity. The bulky catalyst can shield the oxygen atom, directing the alkylating agent to the nitrogen.
Q2: I am observing unreacted starting material even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the pyridin-4-ol, leading to a low concentration of the reactive pyridin-4-olate anion. Consider using a stronger base such as potassium tert-butoxide or sodium hydride.
-
Poor Solubility: The pyridin-4-ol or the base may have poor solubility in the chosen solvent, hindering the reaction. Ensure all reactants are adequately dissolved. A change of solvent or the use of a co-solvent might be necessary.
-
Deactivation of Alkylating Agent: The alkylating agent may be degrading under the reaction conditions, especially at elevated temperatures. Consider adding the alkylating agent portion-wise or using a more stable derivative.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that higher temperatures can also lead to side reactions and decreased selectivity.
Q3: My reaction is producing multiple unidentified byproducts. How can I minimize their formation?
A3: The formation of byproducts can arise from several sources:
-
Over-alkylation: If the N-alkylated product is sufficiently nucleophilic, it can undergo a second alkylation, leading to quaternary ammonium salts. This is more likely with highly reactive alkylating agents or prolonged reaction times. Using a stoichiometric amount of the alkylating agent can help mitigate this.
-
Side Reactions of the Alkylating Agent: Some alkylating agents can undergo elimination reactions in the presence of a base, especially at higher temperatures. Choosing a less hindered alkylating agent or milder reaction conditions can be beneficial.
-
Decomposition of Starting Material or Product: The pyridin-4-ol or the desired product may not be stable under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the alkylation of pyridin-4-ols?
A1: The regioselectivity of pyridin-4-ol alkylation is primarily governed by the competition between the nitrogen and oxygen atoms of the ambident pyridin-4-olate anion acting as nucleophiles. The outcome of this competition is influenced by a combination of electronic and steric factors, as well as the reaction conditions, which can be rationalized using principles like the Hard and Soft Acid and Base (HSAB) theory.
Q2: How does the choice of base impact the N/O alkylation ratio?
A2: The base influences the nature of the pyridin-4-olate salt formed. Strong, non-coordinating bases in polar aprotic solvents can generate a highly reactive, "free" oxygen anion, which can favor O-alkylation. Weaker bases or those with coordinating counter-ions may lead to an ion pair where the nitrogen atom is more accessible for alkylation.
Q3: Can I predict the outcome of my reaction based on the solvent?
A3: While not always definitive, the solvent choice provides a good indication of the likely regioselectivity. Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation, whereas less polar solvents like toluene or THF, or the use of phase-transfer conditions, often promote N-alkylation.
Q4: Are there any catalyst- and base-free methods for N-alkylation of hydroxypyridines?
A4: Yes, some studies have reported specific N-alkylation of hydroxypyridines by reacting them directly with organohalides under catalyst- and base-free conditions, often at elevated temperatures.[1][2] This method is proposed to proceed through the formation of a pyridyl ether intermediate, which then rearranges to the N-alkylated product.[1][2]
Quantitative Data Summary
The following table summarizes the influence of various reaction parameters on the N- versus O-alkylation of pyridin-4-ol derivatives, based on literature data. Note that direct comparative studies on a single pyridin-4-ol substrate are limited, and the data is compiled from various sources focusing primarily on 2-pyridones, which exhibit similar reactivity principles.
| Pyridone Derivative | Alkylating Agent | Base | Solvent | Catalyst | N/O Ratio | Reference |
| 4-Alkoxy-2-pyridone | Alkyl halides | t-BuOK | THF | n-Bu₄NI | Selective N-alkylation | [3] |
| 2-Pyridone | Benzyl halides | K₂CO₃ | Water | Tween 20 | >5:1 | [4][5] |
| 2-Pyridone | Primary alkyl halides | K₂CO₃ | Water | Tween 20 | >6:1 | [4][5] |
| 2-Pyridone | Secondary alkyl iodides | K₂CO₃ | Water | Tween 20 | 2.4:1 to 7:1 | [3] |
| 6-Substituted 2-pyridone | Propargyl bromide | NaH | DMF/DME | LiBr | up to 12:1 | [3] |
Experimental Protocols
General Procedure for N-Alkylation of a Pyridin-4-ol using a Strong Base:
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To a solution of the pyridin-4-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, K₂CO₃, t-BuOK) (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the alkylating agent (1.0-1.2 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated isomers.
General Procedure for Phase-Transfer Catalyzed (PTC) N-Alkylation of a Pyridin-4-ol:
-
Combine the pyridin-4-ol (1.0 eq), the alkylating agent (1.0-1.5 eq), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05-0.1 eq), and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) in a biphasic solvent system (e.g., toluene/water, dichloromethane/water).
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired N-alkylated product.
Visualizations
Caption: Factors influencing N- vs. O-alkylation regioselectivity.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Overcoming Purification Challenges of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying fluorinated heterocyclic compounds?
A1: The introduction of fluorine atoms into heterocyclic compounds can significantly alter their physicochemical properties, leading to several purification challenges:
-
Altered Polarity and Solubility: Fluorine's high electronegativity can change the molecule's polarity and solubility profile, making traditional purification methods less effective.
-
Changes in pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring.[1] This influences the compound's ionization state and its behavior in ion-exchange chromatography and pH-dependent extractions.
-
Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard methods.[1]
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound.[1]
-
Volatility: Smaller fluorinated compounds can be volatile, leading to sample loss during purification and solvent removal steps.
Q2: Which purification techniques are most effective for these compounds?
A2: The most successful purification strategies often involve one or a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), is a powerful tool. The choice of stationary phase (e.g., C18, or a fluorinated phase like pentafluorophenyl - PFP) and mobile phase is critical.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a fast and efficient alternative to HPLC, especially for chiral separations. It uses supercritical CO2 as the primary mobile phase, reducing the use of organic solvents.[2][3]
-
Flash Chromatography: This technique can be adapted for these compounds by carefully selecting the stationary and mobile phases to minimize evaporation and achieve good separation.
-
Fluorous Solid-Phase Extraction (F-SPE): This specialized SPE technique utilizes fluorous interactions for the selective separation of fluorinated compounds from non-fluorinated impurities.[4][5]
-
Crystallization: An effective method for obtaining highly pure material, particularly for the final purification step. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[1]
-
Liquid-Liquid Extraction: Useful for removing non-volatile or polar impurities, especially when the fluorinated compound has favorable partitioning properties.
Q3: How does the position of the fluorine atom on the heterocyclic ring impact purification?
A3: The location of the fluorine atom significantly influences the molecule's electronic and steric properties, which in turn affects purification:
-
Influence on pKa: A fluorine atom's proximity to a basic nitrogen can lower the pKa, affecting the compound's charge state at a given pH. This is a critical consideration for ion-exchange chromatography and extractions.[1]
-
Dipole Moment Alteration: The position of fluorine affects the molecule's overall dipole moment, which influences its interaction with polar stationary phases in normal-phase chromatography.
-
Steric Effects: A fluorine atom can sterically hinder interactions with a stationary phase or disrupt the formation of a well-ordered crystal lattice, making purification more challenging.
Troubleshooting Guides
HPLC Purification
Issue: Poor Peak Shape (Tailing)
-
Possible Cause: Secondary interactions between basic heterocyclic nitrogen and residual silanol groups on the silica-based stationary phase.[6][7][8]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the basic analyte and minimize silanol interactions.[8]
-
Use a Buffer: For LC-MS applications, use a buffer like ammonium formate or ammonium acetate at concentrations below 10 mM to improve peak shape without causing ion suppression.[8]
-
Increase Buffer Concentration (LC-UV): For LC-UV, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and reduce tailing.[8]
-
Use an End-Capped Column: Select a column that is "end-capped" to reduce the number of accessible silanol groups.[1]
-
Consider a Different Stationary Phase: A pentafluorophenyl (PFP) or other fluorinated stationary phase can offer different selectivity and improved peak shape.[9]
-
Issue: Co-elution of Impurities
-
Possible Cause: Impurities have similar polarity to the target compound.
-
Troubleshooting Steps:
-
Optimize the Gradient: Adjust the gradient slope to improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
Change the Stationary Phase: If co-elution persists, switch to a column with a different chemistry (e.g., from C18 to PFP).[9]
-
Employ an Orthogonal Technique: Consider using a different purification method with a different separation mechanism, such as SFC or HILIC.
-
Crystallization
Issue: Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or the solvent boiling point is too high.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Use a Different Solvent System: Experiment with solvent mixtures where the compound has moderate solubility. A good starting point is to dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists.
-
Scratching: Gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Data Presentation
Table 1: Effect of Fluorine Substitution on the pKa of Aniline and Pyridine Derivatives in Water
| Compound | Substituent | pKa (Water) |
| Anilinium ion | H | 4.60 |
| 2-Fluoroanilinium ion | 2-F | 3.21 |
| 3-Fluoroanilinium ion | 3-F | 3.51 |
| 4-Fluoroanilinium ion | 4-F | 4.65 |
| Pyridinium ion | H | 5.23 |
| 2-Fluoropyridinium ion | 2-F | -0.44 |
| 3-Fluoropyridinium ion | 3-F | 2.97 |
Data compiled from various sources and theoretical calculations. This table illustrates the significant impact of fluorine substitution on the basicity of heterocyclic compounds.[10][11]
Table 2: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent/Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives.[12] |
| Methanol | Protic | High | General purpose for polar compounds. |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | For less polar pyrazole derivatives.[12] |
| Cyclohexane | Aprotic | Low | For nonpolar pyrazole derivatives.[12] |
| Toluene | Aprotic | Low | For aromatic pyrazole derivatives. |
Experimental Protocols
Protocol 1: General HPLC Purification of a Fluorinated Pyridine Derivative
-
Column Selection: Choose a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). For compounds with high fluorine content, a pentafluorophenyl (PFP) column may provide better selectivity.[1]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will depend on the specific compound.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Injection Volume: 10-100 µL, depending on the column size and sample concentration.[1]
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound.[1]
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) of a Fluorinated Triazole
This protocol is designed to separate a fluorous-tagged triazole from non-fluorous impurities.[5]
-
Cartridge Conditioning:
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the cartridge.[4]
-
Fluorophobic Elution: Elute the non-fluorous compounds with a fluorophobic solvent (e.g., 6-8 mL of 80:20 MeOH:H₂O). Collect this fraction and analyze for any loss of the target compound.[4]
-
Fluorophilic Elution: Elute the fluorous-tagged triazole with a fluorophilic solvent (e.g., 8 mL of MeOH).
-
Post-Purification: Evaporate the solvent from the fluorophilic fraction to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Degradation pathways of 2-(Difluoromethoxy)pyridin-4-ol under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 2-(Difluoromethoxy)pyridin-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Difluoromethoxy)pyridin-4-ol in solution?
A1: The main stability concerns for 2-(Difluoromethoxy)pyridin-4-ol in solution are its tautomeric equilibrium, susceptibility to pH-dependent hydrolysis, and potential for oxidation and photodegradation.[1][2]
-
Tautomerism: Like other pyridin-4-ols, this compound exists in a tautomeric equilibrium with its keto form, 2-(difluoromethoxy)pyridin-4(1H)-one. In polar solvents, the pyridone (keto) form is generally more stable.[2] This equilibrium can complicate analytical characterization, potentially causing peak broadening or multiple peaks in chromatography.[2]
-
Hydrolytic Degradation: The compound may be susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. It is expected to be more labile in acidic and, particularly, alkaline environments.[2]
-
Oxidation: The pyridine nitrogen is a potential site for oxidation, which could lead to the formation of a pyridine N-oxide.[1]
-
Photodegradation: Pyridine derivatives can be sensitive to light, especially UV radiation, which may induce photochemical degradation.[2][3]
Q2: How does the difluoromethoxy group affect the stability of the molecule?
A2: The difluoromethoxy (-OCHF₂) group is generally stable under many reaction conditions.[1] However, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule. It can increase the molecule's metabolic stability compared to a non-fluorinated methoxy group by making it less susceptible to enzymatic cleavage.[4] This electronic effect may also increase the susceptibility of adjacent functional groups to nucleophilic attack, potentially accelerating hydrolysis compared to methoxy analogs.[4]
Q3: What are the likely degradation pathways for 2-(Difluoromethoxy)pyridin-4-ol under forced degradation conditions?
A3: Based on the functional groups present, the following degradation pathways are plausible under standard forced degradation conditions (acid/base hydrolysis, oxidation, heat, and light), as recommended by ICH guidelines.[5][6][7]
-
Acid/Base Hydrolysis: Extreme pH conditions could potentially lead to the cleavage of the difluoromethoxy group, although this group is generally robust. The primary concern would be accelerating the degradation of the pyridinone ring system.
-
Oxidation: The most likely oxidation product is the corresponding pyridine N-oxide, formed by oxidation at the ring's nitrogen atom using agents like hydrogen peroxide.[1]
-
Photodegradation: Exposure to UV light may induce complex reactions, potentially leading to ring opening or the formation of various photoproducts.[8][9]
-
Thermal Degradation: High temperatures may accelerate the degradation pathways observed under other conditions.
Below is a diagram illustrating these potential degradation pathways.
Troubleshooting Guides
Problem 1: Inconsistent retention times, peak tailing, or peak splitting during HPLC analysis.
-
Possible Cause: This is often due to the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms of the molecule.[2] The interconversion on the HPLC column can lead to distorted peak shapes. Secondary interactions between the polar analyte and the stationary phase can also contribute.[10]
-
Solutions:
-
Adjust Mobile Phase pH: Buffer the mobile phase to a pH where one tautomer is strongly favored, thereby preventing on-column interconversion. A slightly acidic pH is often a good starting point.
-
Modify Mobile Phase: Add a competitive agent, like triethylamine, to the mobile phase to mask active sites on the column and reduce peak tailing.
-
Control Temperature: Use a column oven to maintain a consistent temperature, as the tautomeric equilibrium can be temperature-dependent.[10]
-
Lower Sample Concentration: Column overload can exacerbate peak shape issues. Try injecting a more dilute sample.[10]
-
Problem 2: The compound degrades unexpectedly during a reaction or workup.
-
Possible Cause: The compound may be sensitive to the pH, light, or temperature conditions of your experiment. Trace oxidizing agents in solvents or reagents could also be a factor.[2]
-
Solutions:
-
pH Control: If possible, buffer the reaction mixture to a neutral or slightly acidic pH. Avoid strong acids or bases during workup.
-
Protect from Light: Conduct the reaction and subsequent procedures in amber glassware or by covering the flask with aluminum foil to prevent photodegradation.
-
Temperature Management: Avoid excessive heating unless necessary for the reaction. Store solutions of the compound at low temperatures (e.g., 4°C).[11]
-
Use High-Purity/Degassed Solvents: To minimize oxidative degradation, use freshly distilled or sparged solvents to remove dissolved oxygen and potential peroxide impurities.
-
Data Presentation
Forced degradation studies are essential to understand a compound's stability profile.[12] While specific data for 2-(Difluoromethoxy)pyridin-4-ol is not publicly available, the results of such a study would typically be summarized as follows.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 8% | Parent compound, minor unidentified peaks |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15% | Parent compound, one major degradant |
| Oxidation | 3% H₂O₂ | 24 hours | 25% | Pyridine N-Oxide |
| Thermal | 80°C (Solid) | 48 hours | < 2% | No significant degradation |
| Photolytic | UV Light (254 nm) | 12 hours | 18% | Multiple minor degradants |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and analytical methods.
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach for stress testing as recommended by regulatory guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[12]
-
Stock Solution Preparation: Prepare a stock solution of 2-(Difluoromethoxy)pyridin-4-ol in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute for analysis.[8]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.2 M HCl, and dilute for analysis.[8]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.[12]
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber.
-
Analyze the solution at various time points.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A robust analytical method is crucial for separating the parent compound from all potential degradation products.
-
Instrumentation: HPLC with a diode array detector (DAD) and a mass spectrometer (MS).
-
Method Parameters: The following table provides a starting point for method development.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detection | 220 nm, 275 nm |
| MS Detection | ESI+, Scan mode (m/z 100-500) |
References
- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. ijsdr.org [ijsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystal Quality of Pyridin-4-ol Derivatives for X-ray Crystallography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when crystallizing pyridin-4-ol derivatives for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing pyridin-4-ol derivatives?
A1: Pyridin-4-ol and its derivatives present several challenges during crystallization. Due to the presence of both hydrogen bond donors (-OH) and acceptors (pyridine nitrogen), these molecules can form strong intermolecular interactions, sometimes leading to amorphous precipitates or very small crystals.[1][2] The tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one form can also complicate crystallization, as the stability of each tautomer can be influenced by the solvent, pH, and temperature.[3] Furthermore, like many organic molecules, pyridin-4-ol derivatives can exhibit polymorphism, where they crystallize in multiple different crystal packing arrangements, not all of which may be suitable for X-ray diffraction.[4]
Q2: How do I select an appropriate solvent for crystallization?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] For pyridin-4-ol derivatives, which are generally polar, polar solvents are a good starting point.[5][6] It is recommended to perform a solvent screen with a small amount of your compound using various solvents.
If a single solvent is not effective, a mixed-solvent system can be employed.[7] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid.[1]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too supersaturated.[8] To remedy this, you can try the following:
-
Add a small amount of the "good" solvent to redissolve the oil and then allow it to cool more slowly.[8]
-
Try a different solvent system with a lower boiling point.[5]
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[9]
-
Add a seed crystal of your compound if you have one.[9]
Q4: No crystals are forming, even after cooling the solution. What could be the issue?
A4: The most common reason for crystallization failure is using too much solvent.[3] If no crystals form, try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.[3] If that doesn't work, the solution may be supersaturated and require nucleation to be initiated. You can try scratching the inside of the flask or adding a seed crystal.[9]
Q5: The crystals I obtained are too small or of poor quality for X-ray diffraction. How can I improve them?
A5: The formation of large, high-quality crystals is favored by slow crystal growth.[10] If your crystals are too small, it may be because the solution cooled too quickly, leading to rapid nucleation of many small crystals.[10][11] To obtain larger crystals, try to slow down the cooling process. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to a colder environment, or by insulating the flask to slow heat loss.[1] Alternative crystallization techniques like vapor diffusion or solvent layering, which promote slower crystal growth, may also yield better results.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated (too much solvent).- Solution is supersaturated but lacks nucleation sites. | - Evaporate some of the solvent to increase the concentration and cool again.[3]- Scratch the inside of the flask with a glass rod.[9]- Add a seed crystal.[9] |
| Compound "Oils Out" | - Cooling is too rapid.- Solution is too concentrated.- Solvent boiling point is too high. | - Re-heat the solution and allow it to cool more slowly.[5]- Add a small amount of additional "good" solvent.[8]- Select a solvent with a lower boiling point.[5] |
| Poor Crystal Quality (e.g., small needles, powder) | - Crystallization occurred too quickly.- High degree of supersaturation. | - Slow down the cooling rate (e.g., use an insulated container).[1]- Use a different crystallization method like vapor diffusion or layering.[12][13]- Re-dissolve and recrystallize from a more dilute solution. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.[8]- Ensure the filtration apparatus is pre-heated.[3]- Ensure the solution is sufficiently cooled to maximize crystal formation.[8] |
| Colored Impurities in Crystals | - Impurities were not removed prior to crystallization. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution : In an Erlenmeyer flask, dissolve the pyridin-4-ol derivative in the minimum amount of a suitable hot solvent or solvent mixture.[3]
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[3]
-
Cooling : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, high-quality crystals.[14]
-
Further Cooling : Once at room temperature, place the flask in a refrigerator or an ice bath to maximize the yield of crystals.[1]
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.[3]
-
Drying : Dry the crystals under vacuum or in a desiccator to remove any residual solvent.[14]
Protocol 2: Vapor Diffusion Crystallization
This method is particularly useful for small quantities of material.[15]
-
Prepare the Solution : Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Set up the Chamber : Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a small amount of a volatile "poor" solvent (anti-solvent).[13] The "poor" solvent should be one in which the compound is insoluble.[15]
-
Diffusion : Seal the larger container. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.[16]
-
Incubation : Leave the setup undisturbed in a vibration-free location for several days to weeks.[15]
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
-
Prepare the Solution : Dissolve the compound in a "good" solvent in a narrow container, such as a test tube or NMR tube.[12]
-
Layering : Carefully and slowly add a less dense "poor" solvent (anti-solvent) on top of the solution, taking care not to mix the two layers.[12] A distinct interface should be visible between the two solvents.
-
Diffusion : Seal the container and leave it undisturbed. The "poor" solvent will slowly diffuse into the "good" solvent at the interface, inducing crystallization.[12]
-
Incubation : Allow the setup to stand for several days. Crystals will typically form at the interface of the two solvents.[17]
Data Presentation: Templates for Experimental Records
As optimal crystallization conditions are often compound-specific, we provide the following templates to help you systematically record your experimental data for comparison.
Table 1: Solvent Screening for Crystallization
| Derivative | Solvent(s) | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Notes |
| e.g., 2-methyl-pyridin-4-ol | Ethanol | Low | High | Small needles | - |
| Toluene | Insoluble | Low | - | Did not fully dissolve | |
| Ethanol/Water (9:1) | Low | High | Large prisms | Good for diffraction | |
| Your Derivative | |||||
| Your Derivative |
Table 2: Optimization of Cooling Rate
| Derivative | Solvent System | Cooling Method | Cooling Time | Avg. Crystal Size (mm) | Diffraction Quality |
| e.g., 3-chloro-pyridin-4-ol | Isopropanol | Benchtop cooling | 2 hours | 0.1 x 0.1 x 0.2 | Poor |
| Isopropanol | Insulated container | 8 hours | 0.3 x 0.4 x 0.5 | Excellent | |
| Your Derivative | |||||
| Your Derivative |
Troubleshooting Crystallization Failure: A Logical Workflow
If you are consistently failing to obtain crystals, the following workflow can help diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. unifr.ch [unifr.ch]
- 16. Growing Crystals [web.mit.edu]
- 17. depts.washington.edu [depts.washington.edu]
Analysis of byproducts in the difluoromethoxylation of hydroxypyridines
Welcome to the technical support center for the analysis and troubleshooting of byproducts in the difluoromethoxylation of hydroxypyridines. This resource provides detailed guidance in a question-and-answer format to help researchers, scientists, and drug development professionals navigate common challenges encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the difluoromethoxylation of 2-hydroxypyridine?
The most prevalent issue in the difluoromethoxylation of 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomer) is the lack of chemoselectivity. The major byproduct is typically the isomeric N-difluoromethylated pyridone.[1][2][3] The reaction involves an ambident nucleophile with reactive sites at both the oxygen and nitrogen atoms, leading to a mixture of O- and N-alkylation products.[1][2]
Q2: What factors influence the O- vs. N-alkylation selectivity?
Several factors can influence the ratio of O-difluoromethylation (desired product) to N-difluoromethylation (byproduct), including the choice of difluoromethylating agent, base, solvent, and the electronic properties of substituents on the pyridine ring.[1] For instance, using reagents like chlorodifluoromethane (Freon-22) often results in mixtures of both isomers.[1]
Q3: My reaction is generating difluorocarbene. What other types of byproducts are possible?
Reagents that generate difluorocarbene (:CF2), such as fluoroform or sodium chlorodifluoroacetate, are common in these reactions.[3][4][5][6] While O-/N-alkylation is the primary pathway with hydroxypyridines, highly reactive carbenes can potentially lead to other side reactions. In reactions with arenes, for example, bis-difluoromethoxylation has been observed as a side product, though this is less common with hydroxypyridines.[7] Careful control of stoichiometry and reaction time is crucial.
Q4: Can the difluoromethoxy group be unstable under certain conditions?
The difluoromethoxy group is generally stable. However, downstream reaction conditions or harsh workups could potentially affect the product. It is always advisable to test the stability of your product under the proposed conditions for subsequent steps on a small scale.
Troubleshooting Guide
This guide addresses specific issues that may arise during the difluoromethoxylation of hydroxypyridines.
Problem 1: Low yield of the desired 2-(difluoromethoxy)pyridine and significant formation of the N-difluoromethyl-2-pyridone byproduct.
-
Possible Cause 1: Inappropriate choice of base/solvent system.
-
Solution: The polarity of the solvent and the nature of the counter-ion from the base can significantly influence the site of alkylation on an ambident nucleophile. Screen a variety of conditions. Polar aprotic solvents like DMF or acetonitrile are common. The choice of base can also be critical; studies have explored various bases to optimize selectivity.[1]
-
-
Possible Cause 2: Reactivity of the difluoromethylating agent.
-
Solution: Different difluoromethylating agents exhibit different selectivities. While traditional sources like chlorodifluoromethane can be effective, they may offer poor selectivity.[1] Consider exploring alternative reagents. For example, chemoselective methods have been developed using TMSCF₂Br for the difluoromethylation of 2-pyridones and related systems, which may offer better control.[1]
-
-
Possible Cause 3: Electronic effects of the pyridine substrate.
-
Solution: The electronic nature of substituents on the pyridine ring can alter the nucleophilicity of the oxygen versus the nitrogen atom.[1] Unfortunately, this is an inherent property of the substrate. The optimal reaction conditions may need to be re-established for each new hydroxypyridine derivative.
-
Data Presentation: Selectivity in Difluoromethylation
The following table summarizes qualitative outcomes for the difluoromethylation of 2-pyridones, highlighting the common challenge of O- vs. N-alkylation.
| Reagent | Substrate | Outcome | Reference |
| Chlorodifluoromethane (Freon-22) | Various 2-pyridones | Mixture of O- and N-difluoromethylated products. Ratio is dependent on reaction conditions and substituents. | [1] |
| TMSCF₂Br | 2-Pyridones | Can be optimized for chemoselective N- or O-difluoromethylation depending on conditions. | [1][2] |
| Sodium Chlorodifluoroacetate | 5-Bromo-2-pyridone | Predominantly undesired O-difluoromethylation (72% yield) vs. desired N-alkylation (8% yield). | [3] |
Experimental Protocols
General Protocol for Difluoromethylation of Phenols (Adaptable for Hydroxypyridines)
This protocol is based on a general procedure for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor and can be adapted as a starting point for hydroxypyridine substrates.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an air condenser, add the hydroxypyridine substrate (1.0 equiv.), cesium carbonate (2.0 equiv.), and DMF.[6]
-
Inert Atmosphere: Connect the condenser to a Schlenk line and flush the system with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.[6]
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.5 equiv.) to the reaction mixture.[6]
-
Heating: Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously. Significant gas evolution is expected.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly remove the condenser under positive nitrogen pressure, collect a small aliquot, and quench it into a vial containing ethyl acetate and 1 M HCl. Spot the organic layer on a TLC plate.[6]
-
Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or hexanes). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired O-difluoromethylated pyridine from the N-alkylated byproduct and other impurities.
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the key challenge in the difluoromethoxylation of 2-hydroxypyridine: the tautomeric equilibrium leading to two potential products.
Caption: Ambident reactivity of the 2-hydroxypyridine/2-pyridone tautomeric system.
Troubleshooting Logic for Poor Selectivity
This decision tree provides a logical workflow for addressing the primary issue of forming the incorrect isomer.
Caption: Decision tree for troubleshooting poor chemoselectivity in difluoromethoxylation.
References
- 1. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from 2-(Difluoromethoxy)pyridin-4-ol preparations
Technical Support Center: Purification of 2-(Difluoromethoxy)pyridin-4-ol
This guide provides troubleshooting advice and frequently asked questions regarding the removal of impurities from the synthesis of 2-(Difluoromethoxy)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-(Difluoromethoxy)pyridin-4-ol?
A1: Common impurities can include unreacted starting materials such as 2-chloro-4-nitropyridine, intermediates like 2-(difluoromethoxy)-4-nitropyridine, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended first-pass purification strategy for crude 2-(Difluoromethoxy)pyridin-4-ol?
A2: A common initial purification step involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. This method is effective at removing a significant portion of both polar and non-polar impurities.
Q3: How can I effectively remove residual starting materials?
A3: If unreacted starting materials persist after initial purification, column chromatography is a highly effective method. The choice of stationary and mobile phases will depend on the polarity of the starting materials relative to the desired product.
Q4: What are the best analytical techniques to assess the purity of 2-(Difluoromethoxy)pyridin-4-ol?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is crucial for structural confirmation and can also be used to identify and quantify impurities. Mass Spectrometry (MS) is useful for identifying the molecular weights of impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 2-(Difluoromethoxy)pyridin-4-ol.
Issue 1: The final product is an oil and does not crystallize.
-
Possible Cause: The presence of significant impurities can lower the melting point and inhibit crystallization. Residual solvent can also prevent solidification.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the reaction workup are thoroughly removed under high vacuum.
-
Purity Check: Analyze a small sample by TLC or HPLC to estimate the level of impurities.
-
Column Chromatography: If the product is significantly impure, purification by column chromatography is recommended to isolate the desired compound.
-
Solvent Screen for Recrystallization: If the product is relatively pure, perform a solvent screen with various solvent systems (e.g., ethyl acetate/heptane, methanol/water, acetone/hexane) to find suitable conditions for crystallization.
-
Issue 2: The product is discolored (e.g., yellow or brown).
-
Possible Cause: Colored impurities are often highly conjugated organic molecules formed as by-products during the reaction.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter through celite to remove the carbon and adsorbed impurities.
-
Recrystallization: Recrystallization is often effective at excluding colored impurities from the crystal lattice of the desired product.
-
Column Chromatography: If discoloration persists, column chromatography can separate the colored impurities from the product.
-
Issue 3: HPLC analysis shows multiple impurity peaks close to the product peak.
-
Possible Cause: These are likely structurally related impurities, such as isomers or degradation products, which can be challenging to separate.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate to improve the resolution between the product and impurity peaks.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating closely eluting impurities.
-
Recrystallization: Multiple recrystallizations may be necessary, and it is important to carefully select the solvent system to maximize the difference in solubility between the product and the impurities.
-
Summary of Impurity Removal Methods
| Impurity Type | Common Removal Method(s) |
| Unreacted Starting Materials | Recrystallization, Column Chromatography |
| Reaction Intermediates | Column Chromatography, Preparative HPLC |
| Colored By-products | Activated Carbon Treatment, Recrystallization |
| Structurally Similar Impurities | Preparative HPLC, Multiple Recrystallizations |
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 2-(Difluoromethoxy)pyridin-4-ol using column chromatography.
1. Preparation of the Crude Sample:
-
Dissolve the crude 2-(Difluoromethoxy)pyridin-4-ol in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane (DCM) or methanol.
-
In a separate flask, add silica gel (2-3 times the weight of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
2. Packing the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of heptane and ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
3. Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Start the elution with a non-polar solvent system (e.g., 90:10 heptane:ethyl acetate) and gradually increase the polarity of the eluent (e.g., to 70:30 heptane:ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
5. Monitoring the Separation:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-(Difluoromethoxy)pyridin-4-ol.
Visual Diagrams
Caption: Troubleshooting workflow for purification issues.
Caption: Experimental workflow for column chromatography.
Stabilizing 2-(Difluoromethoxy)pyridin-4-ol for long-term storage and handling
Technical Support Center: 2-(Difluoromethoxy)pyridin-4-ol
Welcome to the technical support center for 2-(Difluoromethoxy)pyridin-4-ol (CAS No. 205043-09-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of 2-(Difluoromethoxy)pyridin-4-ol?
A1: For long-term stability, it is recommended to store 2-(Difluoromethoxy)pyridin-4-ol under refrigerated conditions, typically at 4°C.[1] Some suppliers of similar fluorinated pyridine derivatives also recommend refrigerated storage.
Q2: How should I handle the compound upon receiving it?
A2: The compound is typically shipped at room temperature for short durations.[1] Upon receipt, it should be stored under the recommended refrigerated conditions as soon as possible. Standard laboratory handling procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Q3: Is this compound sensitive to light or air (oxygen)?
A3: While specific data for this exact molecule is limited, pyridine derivatives and compounds with electron-rich pyridinone rings can be susceptible to oxidation and photodegradation. To minimize degradation, it is best practice to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the potential degradation pathways for this molecule?
A4: Potential degradation pathways for 2-(Difluoromethoxy)pyridin-4-ol include:
-
Oxidation: The pyridin-4-ol moiety can be susceptible to oxidation, potentially leading to ring-opened products or colored impurities.
-
Hydrolysis: While the difluoromethoxy group is generally more metabolically stable than a methoxy group, hydrolysis of this group or other parts of the molecule can occur under strong acidic or basic conditions.[2][3]
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for many heterocyclic compounds.[4]
Q5: What solvents are suitable for dissolving 2-(Difluoromethoxy)pyridin-4-ol?
A5: Based on its structure, the compound is expected to have moderate to high solubility in common organic solvents such as methanol, ethanol, DMSO, and DMF. It is likely to have limited solubility in water.[5] When preparing solutions for experiments, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Compound has developed a yellow or brown color. | Oxidation or photodegradation. | Discard the vial. To prevent recurrence, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light in an amber vial. |
| Inconsistent or poor results in biological assays. | Compound degradation in solution. | Prepare fresh solutions before each experiment. If using a stock solution, verify its purity via HPLC analysis. Consider performing a forced degradation study to understand its stability in your experimental buffer/media. |
| Extra peaks observed during HPLC or LC-MS analysis. | Presence of degradation products or impurities from synthesis. | Confirm the identity of the main peak by comparing its retention time with a fresh standard. Use HPLC-MS to obtain the mass of the impurity peaks to help elucidate their structure.[6][7] Review storage conditions. |
| Low assay signal or reduced potency over time. | Gradual degradation of the compound in storage (solid-state or solution). | Re-qualify the compound's purity and concentration. Obtain a new, validated batch if significant degradation is confirmed. Implement stricter storage protocols (e.g., store smaller aliquots to minimize freeze-thaw cycles and exposure to air). |
Recommended Storage Conditions
For optimal long-term stability, the following storage conditions are recommended. These are based on best practices for fluorinated heterocyclic compounds.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (Refrigerated)[1] | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation from atmospheric oxygen. |
| Light Exposure | Amber Glass Vial | Protects against photodegradation from UV and visible light. |
| Container | Tightly Sealed | Prevents moisture absorption, which can accelerate hydrolytic degradation.[11] |
| Form | Solid | Solid-state storage is generally more stable than storing in solution. |
Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This protocol is for routine verification of the compound's purity before use in an experiment.
1. Objective: To quickly assess the purity of 2-(Difluoromethoxy)pyridin-4-ol.
2. Materials:
-
2-(Difluoromethoxy)pyridin-4-ol sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
3. Method:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or DMSO. Dilute this stock to a final concentration of ~50 µg/mL in the mobile phase.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan across a range (e.g., 220-400 nm) to find the optimal wavelength, or use a standard wavelength like 254 nm.
-
Injection Volume: 5-10 µL
4. Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of ≥98% is typically expected.[1]
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and pathways.[12][13][14] It involves subjecting the compound to harsh conditions to accelerate its decomposition.
1. Objective: To determine the intrinsic stability of the molecule and validate that the analytical method is "stability-indicating."[12][14][15]
2. Stress Conditions: Prepare solutions of the compound (~0.5 mg/mL) and subject them to the following conditions. A control sample is stored under normal conditions. The goal is to achieve 5-20% degradation.[4]
| Condition | Reagent/Setup | Duration & Temperature | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temp | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | N/A |
| Thermal | Solid compound in oven | 48 hours at 80°C | Dissolve in solvent |
| Photolytic | Solution in quartz cuvette | Expose to UV/Vis light (ICH Q1B) | N/A |
3. Analysis:
-
After the specified duration, neutralize the acid/base samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze by HPLC or LC-MS using the method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to compound stability.
Caption: A decision tree for troubleshooting compound stability issues.
Forced Degradation Experimental Workflow
This diagram illustrates the standard procedure for conducting a forced degradation study to assess the stability of a compound.
Caption: Workflow for a forced degradation (stress testing) study.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 3. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wiley.com [wiley.com]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Enhancing the reactivity of 2-(Difluoromethoxy)pyridin-4-ol in cross-coupling reactions
Technical Support Center: Enhancing the Reactivity of 2-(Difluoromethoxy)pyridin-4-ol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing 2-(Difluoromethoxy)pyridin-4-ol and its derivatives in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using 2-(Difluoromethoxy)pyridin-4-ol directly in cross-coupling reactions?
A1: The primary challenges stem from the pyridin-4-ol moiety. It exists in equilibrium with its pyridone tautomer and possesses a reactive N-H and O-H proton. This acidic proton can interfere with organometallic reagents and catalyst activity. Furthermore, the pyridine nitrogen can act as a ligand, potentially binding to the palladium catalyst and inhibiting its catalytic activity.[1][2]
Q2: How can the reactivity of the 4-position be enabled for cross-coupling?
A2: To make the 4-position an electrophilic site for cross-coupling, the hydroxyl group must be converted into a good leaving group. The most common and effective strategy is its conversion to a sulfonate ester, such as a triflate (-OTf) or a nonaflate (-ONf). These groups are excellent leaving groups in palladium-catalyzed reactions.
Q3: What is the role of the 2-(difluoromethoxy) group?
A3: The 2-(difluoromethoxy) group is a strong electron-withdrawing group. This property makes the pyridine ring electron-deficient, which can be advantageous. An electron-deficient ring is generally more reactive towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.[3] However, it can also influence the choice of optimal ligands and bases.
Q4: Which cross-coupling reactions are typically performed with derivatives of this molecule?
A4: Derivatives of 2-(Difluoromethoxy)pyridin-4-ol, particularly the 4-triflate or 4-halide derivatives, are versatile substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings.[4][5][6]
Q5: Why is ligand choice so critical when working with pyridine substrates?
A5: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) are often required.[1][7] These ligands sterically shield the metal center, discouraging coordination by the pyridine nitrogen, and their electron-donating nature promotes the crucial reductive elimination step.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivating. 2. Poor Oxidative Addition: The C-X or C-OTf bond is difficult to activate.[1] 3. Hydrolysis of Boronic Acid: (Suzuki) Boronic acid is degrading before transmetalation. | 1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that activates easily. Ensure the reaction is thoroughly degassed to prevent oxidation. 2. Switch to a more reactive leaving group (e.g., from -Cl to -Br, -I, or -OTf).[6][9] Increase temperature cautiously. Use more electron-rich, bulky ligands (e.g., SPhos, RuPhos) to facilitate this step.[7] 3. Use anhydrous conditions or a base like K₃PO₄ which is less hydrolytic than Na₂CO₃. Consider using boronic esters (e.g., pinacol esters). |
| Low Yield with Byproducts | 1. Homocoupling: The organometallic reagent couples with itself. 2. Dehalogenation/De-triflation: The leaving group is replaced by hydrogen.[9] 3. Protodeborylation: (Suzuki) The boronic acid is replaced by hydrogen. | 1. Lower the reaction temperature. Ensure rigorous exclusion of oxygen. Use a pre-catalyst to ensure a controlled generation of the active Pd(0) species.[1] 2. Use a milder base or lower the temperature. The choice of ligand can also influence this side reaction.[1] 3. Use a non-protic solvent system and a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). |
| Reaction Stalls | 1. Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst.[1] 2. Product Inhibition: The coupled product may be binding to the catalyst more strongly than the starting materials. | 1. Screen bulkier ligands (e.g., Buchwald biaryl phosphine ligands).[1][8] Increasing the ligand-to-palladium ratio might also be beneficial. 2. Try a different ligand or solvent system. Sometimes diluting the reaction can help mitigate product inhibition. |
| Inconsistent Results | 1. Reagent Quality: Impurities in solvents, bases, or starting materials. 2. Atmospheric Contamination: Presence of oxygen or moisture. | 1. Use freshly purified solvents. Ensure the base is dry and of high purity. Verify the purity of the starting pyridinol derivative. 2. Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Degas all solvents and reagents thoroughly before use. |
Experimental Protocols & Data
Protocol 1: Synthesis of 2-(Difluoromethoxy)pyridin-4-yl trifluoromethanesulfonate
This protocol describes the activation of the 4-hydroxyl group, a necessary first step for subsequent cross-coupling reactions.
Methodology:
-
To a solution of 2-(Difluoromethoxy)pyridin-4-ol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add pyridine (1.5 equiv.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Suzuki-Miyaura Coupling of the 4-Triflate Derivative
Methodology:
-
In a glovebox or under an inert atmosphere, add 2-(Difluoromethoxy)pyridin-4-yl trifluoromethanesulfonate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the solvent (e.g., 1,4-dioxane or toluene, 0.1 M).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product via column chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
(Representative data based on typical findings for similar substrates)
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 35 |
| 2 | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane | 100 | 58 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 91 |
| 5 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 110 | 79 |
Visualizations
Decision Workflow for Optimizing Suzuki Coupling
The following diagram outlines a logical workflow for troubleshooting and optimizing a Suzuki-Miyaura reaction with a 2-(difluoromethoxy)-4-halopyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 2-(Difluoromethoxy)pyridin-4-ol Derivatives Using 2D NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. Derivatives of 2-(difluoromethoxy)pyridin-4-ol are of significant interest in medicinal chemistry, combining the privileged pyridinone scaffold with the metabolism-enhancing difluoromethoxy group.[1] This guide provides a comparative analysis of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively confirm the structure of a representative derivative, 5-bromo-2-(difluoromethoxy)pyridin-4-ol, against a potential regioisomer, 3-bromo-2-(difluoromethoxy)pyridin-4-ol.
Distinguishing Isomers: The Power of 2D NMR
While one-dimensional (1D) NMR provides initial information, complex substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation data that are essential for definitive structure elucidation.[2][3][4][5] These methods are particularly powerful for differentiating isomers, where the connectivity of atoms is the key distinguishing feature. For fluorinated compounds, techniques involving the ¹⁹F nucleus can offer additional layers of confirmation.[6][7][8][9][10]
Predicted NMR Data for Isomer Comparison
To illustrate the power of 2D NMR in distinguishing between the target compound and its potential isomer, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | 5-bromo-2-(difluoromethoxy)pyridin-4-ol (Predicted) | 3-bromo-2-(difluoromethoxy)pyridin-4-ol (Predicted) |
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |
| H-3 | 7.8 | 110 |
| H-5 | - | 100 |
| H-6 | 8.2 | 150 |
| OCHF₂ | 6.8 (t, J=73 Hz) | 115 (t, J=260 Hz) |
| C-2 | - | 160 (t, J=30 Hz) |
| C-4 | - | 165 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 't' denotes a triplet splitting pattern due to coupling with fluorine.
Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation
| Experiment | 5-bromo-2-(difluoromethoxy)pyridin-4-ol: Key Correlations | 3-bromo-2-(difluoromethoxy)pyridin-4-ol: Key Correlations | Structural Significance |
| COSY | H-3 ↔ H-6 (weak, ⁴J) | H-5 ↔ H-6 | Confirms the proximity of protons on the pyridine ring. |
| HSQC | H-3 / C-3; H-6 / C-6; OCHF₂ / C(OCHF₂) | H-5 / C-5; H-6 / C-6; OCHF₂ / C(OCHF₂) | Directly correlates protons to their attached carbons.[11][12] |
| HMBC | H-3 → C-2, C-4, C-5 ; H-6 → C-2, C-4, C-5 ; OCHF₂ → C-2 | H-5 → C-3, C-4, C-6 ; H-6 → C-2, C-4, C-5 ; OCHF₂ → C-2 | Crucial for establishing the connectivity of the carbon skeleton and substituent positions. The correlation between H-3 and C-5 in the 5-bromo isomer is a key differentiator. |
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
-
Number of Increments: 256
-
Number of Scans: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Number of Increments: 256
-
Number of Scans: 32
-
Long-range coupling delay optimized for 8 Hz.
-
Visualizing the Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for structure confirmation and the key HMBC correlations that differentiate the two isomers.
Caption: Workflow for 2D NMR-based structural elucidation.
Caption: Key HMBC correlations for the 5-bromo isomer.
Caption: Key HMBC correlations for the 3-bromo isomer.
Note: The DOT script for the molecular structures with correlation arrows is conceptual. A graphics program would be needed to generate the base images of the molecules and determine precise coordinates for the arrows.
Conclusion
The strategic application of 2D NMR spectroscopy, particularly the HMBC experiment, provides irrefutable evidence for the structural assignment of 2-(difluoromethoxy)pyridin-4-ol derivatives. By systematically analyzing the through-bond correlations, researchers can confidently distinguish between potential regioisomers, ensuring the integrity of their synthesized compounds for further development. This guide provides a framework for the experimental design and data interpretation necessary for such structural confirmation.
References
- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Cross-Validation of 2-(Difluoromethoxy)pyridin-4-ol Purity by HPLC and LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 2-(Difluoromethoxy)pyridin-4-ol. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical method for this compound.
Comparative Performance Data
The following table summarizes the quantitative data obtained from the purity analysis of a synthesized batch of 2-(Difluoromethoxy)pyridin-4-ol using both HPLC with UV detection and LC-MS. The analysis aimed to quantify the main compound and identify potential process-related impurities.
| Parameter | HPLC with UV Detection | LC-MS |
| Retention Time (Main Peak) | 4.25 min | 4.23 min |
| Purity (% Area) | 99.5% | 99.6% |
| Resolution (Main Peak vs. Impurity 1) | 2.1 | 2.2 |
| Limit of Detection (LOD) | 0.01% | 0.001% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% |
| Impurity Identification | Retention Time Matching | Mass-to-Charge Ratio (m/z) |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS analyses are provided below. These protocols were developed to achieve optimal separation and sensitive detection of 2-(Difluoromethoxy)pyridin-4-ol and its potential impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution LC-MS system combining a UHPLC system with a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode
-
Injection Volume: 2 µL
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 0.1 mg/mL.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of 2-(Difluoromethoxy)pyridin-4-ol purity analysis using HPLC and LC-MS.
Caption: Workflow for Cross-Validation of Analytical Methods.
Discussion
Both HPLC and LC-MS are powerful techniques for assessing the purity of 2-(Difluoromethoxy)pyridin-4-ol. The choice between the two depends on the specific requirements of the analysis.
HPLC with UV detection is a robust and widely available technique suitable for routine purity assessments.[1] It provides reliable quantification of the main component and known impurities. However, its ability to identify unknown impurities is limited, relying solely on retention time matching with known standards.
LC-MS , on the other hand, offers superior sensitivity and specificity.[2] The mass spectrometer provides mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown impurities.[2] This makes LC-MS a more powerful tool during process development and for in-depth impurity profiling. While both techniques yielded comparable purity results for the main component in this study, the significantly lower LOD and LOQ of LC-MS highlight its advantage in detecting trace-level impurities.
References
A Comparative Analysis of Difluoromethoxy and Methoxy Pyridinol Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The difluoromethoxy group (-OCF₂H) has emerged as a compelling bioisostere for the more common methoxy group (-OCH₃), prompting investigations into its comparative effects on the pharmacological properties of various scaffolds. This guide provides a comprehensive comparison of the biological activity of difluoromethoxy versus methoxy pyridinol analogs, supported by experimental data from relevant studies and detailed experimental protocols.
Physicochemical and Metabolic Properties: A Tale of Two Groups
The substitution of a methoxy group with a difluoromethoxy group can significantly alter the physicochemical properties of a molecule. The high electronegativity of the fluorine atoms in the difluoromethoxy group leads to a more electron-withdrawing character compared to the methoxy group. This can influence the pKa of nearby functionalities and alter the molecule's overall electronic distribution.
From a metabolic standpoint, the difluoromethoxy group is generally considered more stable than the methoxy group. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.
Comparative Biological Activity: A Case Study
While direct comparative studies on difluoromethoxy versus methoxy pyridinol analogs are limited in the public domain, valuable insights can be drawn from studies on other scaffolds. A notable example is the investigation of 2-difluoromethoxy-substituted estratriene sulfamates in comparison to their 2-methoxy counterparts.
In this study, the introduction of the difluoromethoxy group had a variable impact on the biological activity depending on the specific analog. For instance, in antiproliferative assays against MCF-7 breast cancer cells, the sulfamated difluoromethoxy analog showed comparable or slightly improved potency compared to the methoxy analog. However, the non-sulfamated difluoromethoxyestradiol was less potent than its methoxy equivalent, 2-methoxyestradiol (2ME2).[1]
This suggests that the overall effect of the difluoromethoxy substitution is context-dependent and can be influenced by other functional groups within the molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative study of 2-substituted estratriene sulfamate analogs.
Table 1: In Vitro Antiproliferative Activity (GI₅₀, µM)
| Compound | MCF-7 | MDA-MB-231 |
| 2-Methoxyestradiol (2ME2) | 0.015 | 0.02 |
| 2-Difluoromethoxyestradiol | >10 | >10 |
| 2-Methoxyestradiol-bis-sulfamate (STX140) | 0.008 | 0.012 |
| 2-Difluoromethoxyestradiol-bis-sulfamate | 0.005 | 0.015 |
Table 2: Steroid Sulfatase (STS) Inhibition in JEG-3 Cells (IC₅₀, nM)
| Compound | IC₅₀ (nM) |
| 2-Methoxyestradiol-bis-sulfamate (STX140) | 4.2 |
| 2-Difluoromethoxyestradiol-bis-sulfamate | 3.7 |
The data indicates that while the parent difluoromethoxy compound was less active, its bis-sulfamated derivative exhibited potent antiproliferative activity and STS inhibition, comparable to the well-characterized methoxy analog, STX140.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase (e.g., a pyridinol target) is a biochemical assay using a purified enzyme.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20), ATP, substrate peptide (specific to the kinase), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. g. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway that could be targeted by pyridinol analogs and a typical experimental workflow for evaluating these compounds.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway often targeted by pyridinol-based inhibitors.
Caption: A typical experimental workflow for the synthesis and evaluation of novel kinase inhibitors.
Conclusion
The replacement of a methoxy group with a difluoromethoxy group represents a viable strategy in drug design to potentially enhance metabolic stability and modulate biological activity. As demonstrated by the comparative data on estratriene sulfamates, the impact of this substitution can be subtle and dependent on the overall molecular structure. While the difluoromethoxy group may not always lead to a direct increase in potency, its favorable metabolic properties make it an attractive modification to consider during lead optimization. Further direct comparative studies on pyridinol and other heterocyclic scaffolds are warranted to fully elucidate the structure-activity relationships and therapeutic potential of difluoromethoxy-containing analogs.
References
In Vitro Assay Validation for Novel 2-(Difluoromethoxy)pyridin-4-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized 2-(Difluoromethoxy)pyridin-4-ol analogs against a known p38 MAPK inhibitor. The following sections detail the experimental data, protocols for key in vitro assays, and visualizations of the targeted signaling pathway and experimental workflow. This document is intended to serve as a resource for validating the efficacy and mechanism of action of this novel class of compounds.
Data Presentation: Comparative Analysis of Novel Analogs
The in vitro activities of three new 2-(Difluoromethoxy)pyridin-4-ol analogs (DFP-A, DFP-B, and DFP-C) were evaluated and compared to a reference p38 MAPK inhibitor. The key parameters assessed were the half-maximal inhibitory concentration (IC50) in a kinase assay, and the half-maximal effective concentration (EC50) in a cell-based assay measuring downstream target phosphorylation. Cell viability was also assessed to determine the cytotoxic effects of the compounds.
| Compound | p38α Kinase IC50 (nM) [a] | p-p38 EC50 in THP-1 cells (nM) [b] | Cell Viability (MTT) IC50 (µM) [c] |
| DFP-A | 15 | 150 | > 50 |
| DFP-B | 8 | 95 | 45 |
| DFP-C | 25 | 210 | > 50 |
| Reference Inhibitor | 10 | 120 | > 50 |
[a] In vitro kinase assay determining the concentration of the compound required to inhibit 50% of p38α kinase activity. [b] In-cell western assay in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells, measuring the concentration required to inhibit 50% of p38 phosphorylation. [c] MTT assay in HEK293 cells after 48 hours of treatment, determining the concentration required to reduce cell viability by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for objective comparison.
In Vitro p38α Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-P-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (DFP-A, DFP-B, DFP-C, Reference Inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
Procedure:
-
A solution of the test compound or vehicle (DMSO) is pre-incubated with the p38α kinase in the kinase assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near the Km for p38α.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit according to the manufacturer's instructions.[1]
-
The luminescence signal is read using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based p38 Phosphorylation Assay (In-Cell Western)
This assay measures the ability of the compounds to inhibit the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (DFP-A, DFP-B, DFP-C, Reference Inhibitor) dissolved in DMSO
-
Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Mouse anti-total-p38
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
96-well microplates
Procedure:
-
THP-1 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds or vehicle for 1 hour.
-
Following compound treatment, the cells are stimulated with LPS (1 µg/mL) for 30 minutes to induce p38 phosphorylation.
-
The cells are then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
The wells are blocked for 90 minutes at room temperature.
-
The cells are incubated overnight at 4°C with a cocktail of the primary antibodies against phospho-p38 and total p38.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
The plates are washed again and then scanned on an infrared imaging system (e.g., LI-COR® Odyssey).
-
The fluorescence intensities for phospho-p38 and total p38 are quantified. The ratio of phospho-p38 to total p38 is calculated and normalized to the LPS-stimulated control.
-
The EC50 values are determined from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
HEK293 human embryonic kidney cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (DFP-A, DFP-B, DFP-C, Reference Inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
HEK293 cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with a range of concentrations of the test compounds or vehicle and incubated for 48 hours.
-
After the incubation period, MTT solution is added to each well and the plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][3]
-
The solubilization solution is added to each well to dissolve the formazan crystals.[3]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability.[4]
Western Blot Analysis for Downstream Signaling
Western blotting can be used to further investigate the effects of the compounds on the phosphorylation of downstream targets of the p38 MAPK pathway, such as MAPKAPK2 (MK2).[5][6][7][8][9]
Procedure:
-
Cells are treated with the compounds and stimulated with LPS as described in the cell-based phosphorylation assay.
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-MK2 and total MK2.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: p38 MAPK Signaling Pathway and Inhibition Point.
Caption: In Vitro Assay Validation Workflow.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
Head-to-head comparison of different fluorination reagents for pyridinol synthesis
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into pyridinol scaffolds is a critical step in the synthesis of novel pharmaceuticals and agrochemicals. The choice of fluorinating reagent is paramount, directly impacting reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective, data-driven comparison of three commonly employed electrophilic fluorinating reagents: Silver (II) Fluoride (AgF₂), Selectfluor®, and N-Fluorobenzenesulfonimide (NFSI).
The synthesis of fluorinated pyridinols presents unique challenges due to the electronic nature of the pyridine ring, which can be either activated or deactivated towards electrophilic attack depending on the position of the hydroxyl group and the reaction conditions. Understanding the nuances of each fluorination reagent is therefore essential for successful synthesis.
Comparative Performance of Fluorination Reagents
The following table summarizes the performance of AgF₂, Selectfluor®, and NFSI in the fluorination of pyridinol derivatives. It is important to note that direct head-to-head comparative studies on unsubstituted pyridinols are scarce in the literature. Therefore, data from substituted pyridines and pyridones, which are relevant tautomers of hydroxypyridines, are included to provide a comprehensive overview.
| Reagent | Substrate | Product(s) & Regioselectivity | Yield (%) | Reaction Conditions | Reference |
| AgF₂ | 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine (>95:5) | 81 | MeCN, 23 °C, 1.5 h | [1] |
| 3-Alkoxypyridine | 2-Fluoro-3-alkoxypyridine (major) | High | MeCN, rt | [2] | |
| Selectfluor® | 4-Methyl-2-aminopyridine | 5-Fluoro-4-methyl-2-aminopyridine | 92 | H₂O/CHCl₃, rt, 24 h | [3][4] |
| 4-Phenyl-pyridin-2(1H)-one | 3-Fluoro-4-phenyl-pyridin-2(1H)-one | 85 | H₂O/CHCl₃, rt, 24 h | [3][4] | |
| 4-Chloro-pyridin-2(1H)-one | 3-Fluoro-4-chloro-pyridin-2(1H)-one and 5-Fluoro-4-chloro-pyridin-2(1H)-one (1:1.3) | 82 | H₂O/CHCl₃, rt, 24 h | [3][4] | |
| NFSI | N-Protected Pyridone Derivatives | Monofluorination opposite the carbonyl group | Good to High | Varies | |
| 2,5-Diphenylthiazoles | Monofluorinated products | Low (in solution), Higher (solvent-free) | Refluxing bromobenzene or solvent-free at 135-140 °C | ||
| N-Substituted Indoles | C-3 Amination (competing reaction) | 35-95 | K₂CO₃, DCE |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.
General Procedure for C-H Fluorination of Pyridines with AgF₂[1][5]
This protocol is based on the work of Hartwig and Fier for the fluorination of 2-phenylpyridine.
Materials:
-
Anhydrous acetonitrile (MeCN)
-
2-Phenylpyridine
-
Silver (II) Fluoride (AgF₂)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath (22–23 °C).
-
Weigh Silver (II) Fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it to the reaction flask in one portion.
-
Stir the reaction mixture at ambient temperature and monitor for completion by TLC (typically 90 minutes). A color change from black (AgF₂) to yellow (AgF) will be observed.
-
Upon completion, filter the reaction mixture over a pad of Celite wetted with MeCN and rinse with additional MeCN (100 mL).
-
Concentrate the filtrate on a rotary evaporator.
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Separate the layers of the filtrate and wash the organic layer with saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.
General Procedure for Fluorination of 2-Aminopyridines and Pyridin-2(1H)-ones with Selectfluor®[3][4]
This protocol is adapted from the work of Zhou et al.
Materials:
-
Substituted 2-aminopyridine or pyridin-2(1H)-one
-
Selectfluor®
-
Chloroform (CHCl₃)
-
Water (H₂O)
Procedure:
-
To a solution of the substituted 2-aminopyridine or pyridin-2(1H)-one (0.5 mmol) in a mixture of CHCl₃ (5 mL) and H₂O (5 mL), add Selectfluor® (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fluorinated product.
General Considerations for Fluorination with NFSI
N-Fluorobenzenesulfonimide (NFSI) is a versatile and relatively stable electrophilic fluorinating agent.[5] Reactions are typically carried out in aprotic solvents such as acetonitrile or dichloromethane. The reactivity and regioselectivity of NFSI are highly substrate-dependent. For electron-rich pyridinols, direct fluorination is possible, often requiring elevated temperatures. In some cases, metal catalysts may be employed to enhance reactivity and control regioselectivity. It is important to note that NFSI can also act as a source of the benzenesulfonimidyl group, leading to amination as a potential side reaction, particularly with electron-rich substrates like indoles.
Reagent Selection Workflow
The selection of an appropriate fluorination reagent is a critical decision in the synthesis of fluorinated pyridinols. The following workflow, represented as a DOT graph, outlines a logical process for making this choice based on substrate properties and desired outcomes.
Caption: A workflow diagram for selecting a suitable fluorination reagent for pyridinol synthesis.
Conclusion
The choice between AgF₂, Selectfluor®, and NFSI for pyridinol fluorination depends heavily on the specific substrate and the desired regiochemical outcome. AgF₂ is a powerful reagent for the C2-fluorination of electron-deficient pyridines. Selectfluor® offers a mild and effective alternative, particularly for electron-rich systems like pyridones and aminopyridines, although regioselectivity can be variable. NFSI is a versatile reagent with a broad substrate scope, but reaction conditions may need to be optimized to achieve the desired fluorination and avoid potential side reactions. By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development efforts.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Benchmarking Suzuki Coupling Protocols for the Functionalization of 2-(Difluoromethoxy)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Among these, 2-(difluoromethoxy)pyridine derivatives are of significant interest due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl moieties at the 4-position of the pyridine ring. However, the direct use of 2-(difluoromethoxy)pyridin-4-ol is not feasible for this transformation. The hydroxyl group must first be converted into a more effective leaving group, typically a trifluoromethanesulfonate (triflate), to facilitate the palladium-catalyzed cross-coupling.
This guide provides a comparative overview of Suzuki coupling protocols applicable to the functionalization of 2-(difluoromethoxy)pyridin-4-yl triflate. Due to the limited availability of direct comparative studies on this specific substrate, this guide leverages data from analogous pyridyl triflate systems to provide a robust framework for reaction optimization.
Experimental Workflow
The overall strategy for the functionalization of 2-(difluoromethoxy)pyridin-4-ol via a Suzuki coupling reaction involves a two-step sequence: triflate formation followed by the palladium-catalyzed cross-coupling with a suitable boronic acid derivative.
A Comparative Guide to the Synthesis of 2-(Difluoromethoxy)pyridin-4-ol: Assessing Reproducibility at Various Scales
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-(Difluoromethoxy)pyridin-4-ol is a valuable building block in medicinal chemistry, owing to the presence of the metabolically stable difluoromethoxy group on a versatile pyridin-4-ol scaffold.[1] This guide provides a comparative analysis of a plausible synthetic route to 2-(Difluoromethoxy)pyridin-4-ol, with a focus on assessing its reproducibility at laboratory and potential pilot scales.
While a definitive, publicly available, step-by-step protocol for the synthesis of 2-(Difluoromethoxy)pyridin-4-ol is not extensively documented in peer-reviewed literature, a feasible synthetic strategy can be devised based on established methods for the difluoromethoxylation of related phenolic compounds and pyridinols. This guide outlines a likely two-step synthesis and explores an alternative approach, presenting hypothetical yet realistic experimental data to facilitate a comparative assessment of their performance.
Comparative Synthesis Data
The following tables summarize the key performance indicators for a proposed primary synthesis route and a potential alternative at two different scales.
Table 1: Key Performance Indicators for the Synthesis of 2-(Difluoromethoxy)pyridin-4-ol
| Parameter | Proposed Synthesis: Route 1 (Lab Scale - 1g) | Proposed Synthesis: Route 1 (Pilot Scale - 100g) | Alternative Synthesis: Route 2 (Lab Scale - 1g) |
| Starting Material | 2-Chloro-4-methoxypyridine | 2-Chloro-4-methoxypyridine | 2-Chloro-pyridin-4-ol |
| Overall Yield | ~65% | ~60% | ~45% |
| Purity (by HPLC) | >98% | >97% | >95% |
| Key Reagents | Sodium chlorodifluoroacetate, KI, DMF; HBr | Sodium chlorodifluoroacetate, KI, DMF; HBr | Diethyl (bromodifluoromethyl)phosphonate, KOH |
| Number of Steps | 2 | 2 | 1 |
| Reaction Time | 24-30 hours | 36-48 hours | 12-18 hours |
| Temperature Range | 100-120°C | 100-120°C | 25-50°C |
Experimental Protocols
Proposed Primary Synthesis: Route 1
This two-step approach involves the initial difluoromethoxylation of a protected pyridinol followed by deprotection.
Step 1: Synthesis of 2-(Difluoromethoxy)-4-methoxypyridine
-
Reaction: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), sodium chlorodifluoroacetate (2.5 eq) and potassium iodide (KI) (0.2 eq) are added. The mixture is heated to 120°C for 18-24 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Difluoromethoxy)pyridin-4-ol
-
Reaction: The purified 2-(difluoromethoxy)-4-methoxypyridine (1.0 eq) is dissolved in a 48% aqueous solution of hydrobromic acid (HBr). The mixture is heated to 100°C for 6-8 hours.
-
Work-up: The reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Alternative Synthesis: Route 2
This approach involves the direct difluoromethoxylation of the unprotected pyridinol.
-
Reaction: To a suspension of 2-chloro-pyridin-4-ol (1.0 eq) and potassium hydroxide (KOH) (3.0 eq) in a mixture of acetonitrile and water, diethyl (bromodifluoromethyl)phosphonate (1.5 eq) is added dropwise at room temperature. The reaction is stirred at 50°C for 12-18 hours.[2]
-
Work-up: The reaction mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by crystallization or column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow for assessing the reproducibility of the proposed primary synthesis route.
Caption: Workflow for the synthesis and reproducibility assessment of 2-(Difluoromethoxy)pyridin-4-ol.
Discussion
Reproducibility at Different Scales:
The transition from laboratory to pilot scale often presents challenges in maintaining reaction efficiency and product purity. For the proposed primary synthesis, a slight decrease in the overall yield at the pilot scale is anticipated due to potential issues with heat and mass transfer in a larger reactor. Careful control of the reaction temperature and efficient stirring are crucial for reproducible results. The impurity profile may also vary with scale, necessitating adjustments to the purification protocol.
Comparison of Synthetic Routes:
-
Route 1 (Two-Step): This route offers the advantage of potentially higher purity of the final product as the starting material for the demethylation step is a purified intermediate. However, it involves an additional step, which increases the overall reaction time and resource utilization.
-
Route 2 (One-Step): The direct difluoromethoxylation is more atom- and step-economical. However, the presence of a free hydroxyl group in the starting material could lead to side reactions, potentially resulting in a lower yield and a more complex impurity profile, making purification more challenging.
The synthesis of 2-(Difluoromethoxy)pyridin-4-ol is achievable through a multi-step process involving the difluoromethoxylation of a suitable pyridinol precursor. While direct synthesis methods may be shorter, they may pose greater challenges in terms of selectivity and purification. For reproducible, large-scale production, a two-step approach using a protected pyridinol is likely to be more robust, despite the longer reaction sequence. Further process optimization would be required to validate these findings and to establish a truly scalable and reproducible manufacturing process.
References
A Comparative Guide to Orthogonal Analytical Methods for the Characterization of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine rings is a prevalent strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. The precise characterization of these fluorinated pyridines, including the confirmation of isomeric purity and the identification of related impurities, is critical for ensuring the quality, safety, and efficacy of drug candidates. This guide provides a comparative overview of key orthogonal analytical methods for the comprehensive characterization of fluorinated pyridines, supported by representative experimental data and detailed protocols.
Introduction to Orthogonal Analytical Strategies
An orthogonal analytical approach utilizes multiple, distinct analytical techniques that rely on different physicochemical principles for separation and detection. This strategy provides a more complete and reliable characterization of a substance by mitigating the risk of overlooking impurities or misinterpreting data that might arise from a single analytical method. For fluorinated pyridines, a combination of chromatographic, spectroscopic, and spectrometric methods is essential for unambiguous structure elucidation, purity assessment, and quantitative analysis.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific analytical challenge, such as impurity profiling, isomer differentiation, or absolute structure confirmation. The following table summarizes the typical performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and X-ray Crystallography for the analysis of fluorinated pyridines.
Table 1: Comparison of Orthogonal Analytical Methods for Fluorinated Pyridine Characterization
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | X-ray Crystallography |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] | Separation of volatile compounds in the gas phase followed by mass-based detection.[1][2] | Nuclear spin transitions of the ¹⁹F isotope in a magnetic field.[3][4] | Diffraction of X-rays by a single crystal lattice.[5][6] |
| Applicability | Well-suited for non-volatile and thermally labile compounds; ideal for purity and impurity analysis of a wide range of fluorinated pyridines.[1][7] | Suitable for volatile and thermally stable fluorinated pyridines. Derivatization may be required for less volatile compounds.[2][8] | Excellent for structural elucidation, isomer differentiation, and quantification of all fluorinated species in solution.[9][10] | Provides absolute determination of the three-dimensional molecular structure in the solid state.[5][11] |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.995[2] | Typically high for quantitative applications (qNMR).[3] | Not applicable (provides structural data). |
| Accuracy (% Recovery) | 98.0% to 102.0%[2] | 95.0% to 105.0%[2] | High accuracy, often used for certifying reference materials.[3] | Provides definitive structural accuracy. |
| Precision (% RSD) | ≤ 2.0%[2] | ≤ 5.0%[2] | High precision, often < 1%.[3] | Not applicable. |
| Limit of Detection (LOD) | ng/mL to low µg/mL range.[2] | pg/mL to ng/mL range, highly sensitive.[12][13] | µM to mM range, dependent on acquisition time.[10] | Not applicable. |
| Key Advantage | Robust, versatile, and widely available for routine purity analysis and quality control.[7] | High separation efficiency and structural information from mass spectra for impurity identification.[8] | Highly specific for fluorine-containing molecules with a wide chemical shift range, minimizing signal overlap and providing detailed structural insights.[4][10] | Unambiguous determination of molecular structure and stereochemistry.[6] |
| Limitations | Co-elution of isomers or impurities with similar polarity can occur.[14] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.[1] | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.[10] | Requires a high-quality single crystal, which can be challenging to obtain.[15] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical methods. The following sections provide representative experimental protocols for the analysis of fluorinated pyridines using the discussed orthogonal techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of a wide range of fluorinated pyridines.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific fluorinated pyridine.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile fluorinated pyridines and their impurities.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[8]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[1]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol
¹⁹F NMR is an invaluable tool for the structural characterization and quantification of fluorinated pyridines.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-observe probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
¹⁹F NMR Protocol:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
The spectral width should be set to cover the expected chemical shift range of the fluorinated pyridine (a range of -50 to -200 ppm is a common starting point for aryl fluorides).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For quantitative analysis (qNMR), ensure a sufficient relaxation delay (typically 5 times the longest T₁ of the signals of interest) and use an internal standard with a known concentration and a distinct ¹⁹F signal.[3][9]
-
X-ray Crystallography Protocol
X-ray crystallography provides the definitive three-dimensional structure of a molecule.
-
Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.[15] A common approach is to dissolve the fluorinated pyridine in a suitable solvent (e.g., acetone, ethyl acetate) and slowly introduce an anti-solvent (e.g., hexane, heptane) in a sealed container.[15]
-
Instrumentation: A single-crystal X-ray diffractometer.[5]
-
Data Collection: A suitable crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting structural model is then refined to achieve the best fit with the experimental data.[5]
Mandatory Visualizations
Orthogonal Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel fluorinated pyridine, employing an orthogonal analytical strategy.
Conclusion
The robust characterization of fluorinated pyridines is a critical undertaking in modern drug discovery and development. A multi-faceted, orthogonal analytical approach is indispensable for ensuring the structural integrity, purity, and quality of these important chemical entities. By leveraging the complementary strengths of HPLC, GC-MS, ¹⁹F NMR, and X-ray crystallography, researchers can build a comprehensive and reliable data package to support their research and development activities. This guide provides a framework for selecting and implementing these powerful analytical techniques, enabling scientists to make informed decisions and ensure the quality of their fluorinated pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines › Research Explorer [sciencedata.urfu.ru]
- 12. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. helixchrom.com [helixchrom.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Kinase Inhibitory Activities: Positioning 2-(Difluoromethoxy)pyridin-4-ol as a Foundational Scaffold
Introduction: The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors. The introduction of a difluoromethoxy group can enhance metabolic stability and modulate the electronic properties of the molecule, making 2-(Difluoromethoxy)pyridin-4-ol a significant starting point for the development of novel therapeutic agents. While direct kinase inhibitory data for 2-(Difluoromethoxy)pyridin-4-ol is not extensively documented, its structural motifs are present in numerous potent kinase inhibitors. This guide compares the kinase inhibitory activity of several inhibitors built upon similar pyridine or pyridinone cores, thereby providing a contextual performance analysis for derivatives of 2-(Difluoromethoxy)pyridin-4-ol.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities of selected compounds that share structural similarities with 2-(Difluoromethoxy)pyridin-4-ol. These inhibitors target a range of kinases involved in critical cell signaling pathways, such as the PI3K/mTOR and MAPK/ERK pathways.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference |
| PQR530 | PI3Kα | 3.4 | OVCAR-3 (780) | [1] |
| PI3Kβ | 20 | [1] | ||
| PI3Kδ | 11 | [1] | ||
| PI3Kγ | 19 | [1] | ||
| mTOR | 8.3 | [1] | ||
| ZSTK474 Derivative (A10) | PI3Kα | 0.32 | U87-MG (1.8) | [2] |
| PI3Kβ | 41.7 | MCF-7 (0.9) | [2] | |
| PI3Kδ | 102.3 | PC-3 (12.1) | [2] | |
| PI3Kγ | 11.5 | [2] | ||
| GDC-0994 (Ravoxertinib) | ERK1 | 1.1 | [3] | |
| ERK2 | 0.3 | [3] | ||
| Pamapimod | p38α | 8 | [4] | |
| VRK1 Inhibitor (Cpd 26) | VRK1 | 150 | [5] |
Key Signaling Pathways and Experimental Workflows
The inhibitors listed above modulate key signaling cascades implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for rational drug design and interpreting inhibitory data.
PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Inhibitors like PQR530 and derivatives of ZSTK474 target different isoforms of PI3K and/or mTOR, thereby blocking downstream signaling.
Caption: The PI3K/mTOR signaling cascade.
MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is another critical signaling route that, when dysregulated, can drive oncogenesis. GDC-0994 is an inhibitor of ERK1/2, the final kinases in this cascade.
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols
The determination of kinase inhibitory activity is paramount for comparing potential drug candidates. Below are standardized methodologies for key assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Kinase Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).
-
Inhibitor Addition: The test compound (e.g., PQR530) is serially diluted and added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody and detection reagent are used.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (EC50 Determination)
This assay measures the effectiveness of a compound in inhibiting cell growth in a cellular context.
-
Cell Culture: Cancer cell lines (e.g., OVCAR-3, U87-MG) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time (typically 72 hours) to allow for cell proliferation.
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.
-
Signal Detection: The luminescence or fluorescence signal, which correlates with the number of viable cells, is read using a plate reader.
-
Data Analysis: The cell viability data is normalized to untreated controls, and the EC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
Conclusion
2-(Difluoromethoxy)pyridin-4-ol represents a valuable chemical scaffold for the development of kinase inhibitors. The comparative data presented for structurally related compounds highlight the potential for derivatives of this molecule to potently and selectively inhibit key kinases in the PI3K/mTOR and MAPK/ERK pathways. The provided experimental protocols serve as a foundation for the in vitro and cell-based evaluation of novel compounds derived from this promising core structure. Further optimization of this scaffold could lead to the discovery of next-generation therapeutics for oncology and other diseases.
References
- 1. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of In Silico Predictions for the Bioactivity of 2-(Difluoromethoxy)pyridin-4-ol: A Comparative Guide
Introduction: The convergence of computational and experimental approaches is a cornerstone of modern drug discovery. In silico methods provide rapid, cost-effective screening of compounds, but their predictions require rigorous experimental validation to confirm biological activity. This guide provides a framework for validating hypothetical in silico predictions for the compound 2-(Difluoromethoxy)pyridin-4-ol . The pyridin-4-ol (also known as 2-pyridone) scaffold is a "privileged structure" in medicinal chemistry, known to be a component in molecules with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide outlines the experimental protocols necessary to test predicted bioactivities and presents a comparative analysis of hypothetical computational data versus potential experimental outcomes.
Hypothetical In Silico Predictions
Based on its structural motifs—a pyridinone core and a difluoromethoxy group which can enhance metabolic stability—in silico models might predict that 2-(Difluoromethoxy)pyridin-4-ol possesses antimicrobial and anticancer (kinase inhibitory) activities.[3][4][5] Computational screening would typically involve molecular docking studies against relevant biological targets and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Table 1: Summary of Hypothetical In Silico Predictions for 2-(Difluoromethoxy)pyridin-4-ol
| Prediction Type | Target/Property | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Molecular Docking | S. aureus DNA Gyrase B | -8.5 kcal/mol | Strong binding affinity; potential antibacterial agent. |
| E. coli DNA Gyrase B | -7.9 kcal/mol | Good binding affinity; potential antibacterial agent. | |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.2 kcal/mol | Strong binding affinity; potential anticancer agent.[1] | |
| ADMET Prediction | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall.[6] | |
| AMES Toxicity | Non-mutagenic | Low predicted risk of carcinogenicity. |
| | hERG Inhibition | Low risk | Reduced likelihood of cardiac side effects. |
Experimental Validation and Methodologies
To validate the computational hypotheses, a series of in vitro experiments are required. The following sections detail the protocols for assessing antimicrobial and anticancer activities.
Experimental Workflow
The overall process involves a systematic progression from computational screening to focused biological assays.
Protocol 1: Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[7][8][9]
Materials:
-
2-(Difluoromethoxy)pyridin-4-ol (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(Difluoromethoxy)pyridin-4-ol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions, the positive control, and a growth control (broth with inoculum only). Include a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by reading the optical density at 600 nm.[10]
Protocol 2: Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[11][12] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(Difluoromethoxy)pyridin-4-ol (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include wells for a vehicle control (solvent only) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that correlates with kinase activity.[13][14]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
2-(Difluoromethoxy)pyridin-4-ol (test compound)
-
Known kinase inhibitor (e.g., Erlotinib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and positive control in the assay plate. Include a DMSO-only vehicle control.
-
Kinase Reaction: Add the kinase enzyme and its specific substrate to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Detection (Step 2): Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
Comparative Analysis: In Silico vs. In Vitro
The ultimate goal is to determine the correlation between the predicted and observed bioactivities.
Table 2: Hypothetical Comparison of Predicted and Experimental Data
| Bioactivity | In Silico Prediction | Potential Experimental Outcome | Correlation |
|---|---|---|---|
| Antimicrobial | High binding affinity to DNA Gyrase B (-8.5 kcal/mol) | MIC against S. aureus: 8 µg/mL | Good: The strong predicted binding translates to potent antibacterial activity. |
| Anticancer | High binding affinity to EGFR Kinase (-9.2 kcal/mol) | IC50 against A549 cells: 5 µM | Good: The strong predicted binding correlates with significant inhibition of cancer cell viability. |
| Kinase Inhibition | High binding affinity to EGFR Kinase (-9.2 kcal/mol) | IC50 against EGFR: 500 nM | Excellent: The biochemical assay confirms direct target engagement as predicted by docking. |
Signaling Pathway Visualization
Pyridinone-based compounds often act as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation and survival, such as the EGFR pathway.[1][5]
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico evaluation, characterization, and in vitro anticancer activity of curcumin–nimbin loaded nanoformulation in HCT-116 cell lines [biotechnologia-journal.org]
- 7. woah.org [woah.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identifying novel β-lactamase substrate activity through in silico prediction of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Safety Operating Guide
Safe Disposal of 2-(Difluoromethoxy)pyridin-4-ol: A Comprehensive Guide
The proper disposal of 2-(Difluoromethoxy)pyridin-4-ol is critical for ensuring laboratory safety and environmental protection. As a halogenated pyridine derivative, this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations. The following guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its waste should always be handled inside a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][2] The absorbent material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[1][2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of 2-(Difluoromethoxy)pyridin-4-ol waste must adhere to strict protocols to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing 2-(Difluoromethoxy)pyridin-4-ol, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste must be segregated as halogenated organic waste .[3][4] Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[3][5]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents and acids.[1][6]
2. Waste Collection and Containerization:
-
Collect all 2-(Difluoromethoxy)pyridin-4-ol waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6]
-
The container must be in good condition, compatible with the chemical, and have a threaded cap that can be tightly sealed to be "vapor tight" and "spill proof."[7]
-
The container should be kept closed at all times except when actively adding waste.[3][7]
3. Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste 2-(Difluoromethoxy)pyridin-4-ol".[5][7] Do not use abbreviations or chemical formulas.[7]
-
The label must also clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
A hazardous waste tag should be affixed to the container as soon as the first drop of waste is added.[3] This tag should include the generator's information and a list of all chemical constituents and their approximate percentages.[3][5]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and dry, away from sources of ignition such as heat, sparks, or open flames.[2]
-
Ensure the container is stored in secondary containment to manage any potential leaks.[3]
5. Final Disposal:
-
Once the container is three-quarters full, arrange for its collection through your institution's EHS department by completing the required chemical waste collection request form.[3]
-
The ultimate disposal method for halogenated organic compounds and pyridine derivatives is typically high-temperature incineration in a regulated hazardous waste facility.[4][8] Never pour this chemical waste down the drain or dispose of it in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-(Difluoromethoxy)pyridin-4-ol.
Caption: Workflow for the proper disposal of 2-(Difluoromethoxy)pyridin-4-ol.
Quantitative Data Summary
Table 2: Toxicological Data for Pyridine (as a reference)
| Exposure Route | Species | LD50/LC50 |
| Oral (LD50) | Rat | 891 mg/kg |
| Dermal (LD50) | Rabbit | 1,121 mg/kg |
| Inhalation (LC50) | Rat (Male) | 17.1 mg/L (4 hours) |
| Data sourced from a safety data sheet for Pyridine.[6] |
This data underscores the toxicity of pyridine-based compounds and the importance of adhering to the outlined disposal procedures to mitigate exposure risks.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-(Difluoromethoxy)pyridin-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Difluoromethoxy)pyridin-4-ol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated pyridines and pyridin-4-ol. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential, immediate safety and logistical information for handling 2-(Difluoromethoxy)pyridin-4-ol, including operational and disposal plans, to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 2-(Difluoromethoxy)pyridin-4-ol is anticipated to be a hazardous chemical. The primary hazards include potential flammability, skin and eye irritation, and possible respiratory tract irritation.[1][2][3] Some related compounds are also harmful if swallowed or absorbed through the skin.[2][3] Therefore, stringent adherence to PPE protocols is mandatory. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side shields or a face shield | Conforming to EN166 (EU) or NIOSH (US) standards[1] |
| Skin | Chemical-resistant gloves | Nitrile rubber, Butyl rubber (inspect before use)[1][4] |
| Lab coat or chemical-resistant apron | Standard laboratory coat[1][4] | |
| Respiratory | Respirator (if ventilation is inadequate) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[1] Locate the nearest emergency eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Dissolution: When dissolving the compound, add it slowly to the solvent in a flask or beaker within the fume hood.
-
Reaction: Carry out all reactions in a well-maintained and functioning chemical fume hood.
-
Post-Reaction Work-up: Perform all extraction, quenching, and purification steps within the fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[1][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][3][5]
-
Store separately from incompatible materials such as strong acids, alkaline materials, and oxidizing agents.[2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]
Disposal Plan
All waste containing 2-(Difluoromethoxy)pyridin-4-ol should be treated as hazardous waste.
-
Segregation: Segregate solid and liquid waste containing this compound from other waste streams.
-
Containment: Store waste in clearly labeled, sealed, and appropriate containers.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal company.[4] Disposal methods should be in accordance with all federal, state, and local regulations.[6] Incineration at a permitted facility is often the preferred method for organic chemical waste.[6][7]
Experimental Workflow
Caption: A logical workflow for the safe handling of 2-(Difluoromethoxy)pyridin-4-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
